molecular formula C14H12O2 B1346970 o-Benzylbenzoic acid CAS No. 612-35-1

o-Benzylbenzoic acid

Cat. No.: B1346970
CAS No.: 612-35-1
M. Wt: 212.24 g/mol
InChI Key: FESDHLLVLYZNFY-UHFFFAOYSA-N
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Description

2-Benzylbenzoic Acid (CAS 612-35-1) is a bioactive compound with a molecular formula of C 14 H 12 O 2 and a molecular weight of 212.24 g/mol . This white to off-white solid powder is provided with a purity of ≥98% and is intended for research applications, specifically in chemical synthesis . Researchers will find this product characterized by a melting point of 112-115°C and a density of 1.2±0.1 g/cm³ . For experimental convenience, 2-Benzylbenzoic Acid is highly soluble in DMSO, with a solubility of at least 100 mg/mL (~471.14 mM) . The product is stable for several days at ambient temperature but for long-term storage, it is recommended to store the powder at -20°C . Please note: This product is for research use only (RUO). It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylbenzoic acid
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InChI

InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESDHLLVLYZNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20210104
Record name o-Benzylbenzoic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-35-1
Record name 2-(Phenylmethyl)benzoic acid
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Record name o-Benzylbenzoic acid
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Advanced Synthetic Methodologies for 2 Benzylbenzoic Acid and Its Analogues

Strategic Approaches to the Core 2-Benzylbenzoic Acid Structure

ortho-Metallation and Directed Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org In the context of benzoic acid derivatives, the carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation at the ortho position by an organolithium reagent. organic-chemistry.orgresearchgate.netrsc.org This approach allows for the introduction of various electrophiles specifically at the position adjacent to the carboxyl group, a critical step in building the contiguously substituted pattern of many 2-benzylbenzoic acid analogues.

The effectiveness of the carboxylic acid group as a DMG has been established to be of intermediate capacity compared to other directing groups. researchgate.netrsc.org The choice of lithium base and reaction conditions is crucial for achieving high regioselectivity. For instance, the use of s-BuLi/TMEDA at low temperatures (-78°C) has been shown to deprotonate 2-methoxybenzoic acid exclusively at the position ortho to the carboxylate. organic-chemistry.org In contrast, a different regioselectivity can be achieved with other reagent combinations. organic-chemistry.org This methodology provides a direct and general synthesis of ortho-substituted benzoic acids from readily available starting materials. researchgate.netrsc.org

The resulting ortho-lithiated species can be trapped with a variety of electrophiles to introduce the desired functionality. researchgate.netrsc.orgacs.org This method has been successfully applied to the synthesis of contiguously tri- and tetra-substituted benzoic acids, which are otherwise challenging to prepare. researchgate.netrsc.org

Palladium-Catalyzed Carbonylation and Carboxylation Reactions in 2-Benzylbenzoic Acid Synthesis

Palladium-catalyzed carbonylation reactions have emerged as a highly efficient method for the synthesis of carbonyl-containing compounds, offering high atom economy. rsc.org The carbonylation of benzyl (B1604629) halides, in particular, provides a direct route to arylacetic acids and their derivatives, which are precursors to 2-benzylbenzoic acid. acs.orgulb.ac.be This transformation typically involves the reaction of a benzyl halide with carbon monoxide and a suitable nucleophile, such as water or an alcohol, in the presence of a palladium catalyst. ulb.ac.bethieme-connect.com

A significant advancement in this area is the use of CO surrogates, which avoids the handling of gaseous carbon monoxide. acs.org For example, N-hydroxysuccinimidyl formate (B1220265) has been employed as a CO source in the palladium-catalyzed carbonylation of benzyl halides to produce valuable N-hydroxysuccinimide (NHS) esters. acs.org Formic acid has also been utilized as a CO source for the intramolecular carbonylative synthesis of related benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. rsc.org

Palladium-catalyzed carboxylation offers another direct route to benzoic acid derivatives. This can involve the direct carboxylation of aryl halides with carbon dioxide, a reaction that has been demonstrated to be feasible with specific palladium catalyst systems. google.com More relevant to 2-benzylbenzoic acid synthesis is the carboxylation of benzylic bromides with carbon monoxide and water, which can be efficiently catalyzed by Pd(OH)2/C. ulb.ac.be This method has proven to be broadly applicable and scalable. ulb.ac.be

Table 1: Examples of Palladium-Catalyzed Carbonylation/Carboxylation Reactions

Starting MaterialReagentsCatalyst SystemProduct TypeYield (%)Reference
Benzyl HalidesCO, Alcohol/WaterPd(OAc)2, Ph3PEster/AcidGood thieme-connect.com
Benzyl BromidesCO, WaterPd(OH)2/C, TBABArylacetic Acidup to 89% ulb.ac.be
Aryl HalidesN-Hydroxysuccinimidyl FormatePd(OAc)2/XantphosNHS Esterup to 98% acs.org
2-Hydroxybenzyl AlcoholsFormic Acid (CO source)Palladium CatalystBenzofuran-2(3H)-oneModerate to Good rsc.org

Friedel-Crafts Acylation Followed by Rearrangement or Further Functionalization Routes

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, and it serves as a primary route to 2-benzoylbenzoic acid, a direct precursor to 2-benzylbenzoic acid. The most common approach involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). guidechem.comprepchem.com The resulting 2-benzoylbenzoic acid can then be reduced to 2-benzylbenzoic acid.

The regioselectivity of the Friedel-Crafts acylation can be a limiting factor, especially with substituted phthalic anhydrides. asianpubs.org The reaction conditions, such as temperature and the ratio of reactants and catalyst, are critical for optimizing the yield. sci-hub.ru For instance, studies have shown that a 1:1.5 molar ratio of phthalic anhydride to aluminum chloride can provide nearly maximum yield of the dichlorobenzoylbenzoic acid derivative. sci-hub.ru

Further functionalization of the 2-benzoylbenzoic acid intermediate can lead to a variety of analogues. For example, it can undergo cyclization to form anthraquinone (B42736). researchgate.net The synthesis of 2-acylbenzoic acids through this method is foundational for accessing a wide range of derivatives. acs.org

Cross-Coupling Reactions Utilizing Halogenated Benzoic Acid Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of C-C bonds and can be effectively applied to the synthesis of 2-benzylbenzoic acid and its analogues. A common strategy involves the coupling of a halogenated benzoic acid derivative with an appropriate organometallic reagent.

For example, the Suzuki-Miyaura coupling of an arylzinc reagent with a methyl 2-(perfluorobutanesulfonyloxy)benzoate has been demonstrated. Another approach involves the coupling of benzylic zinc reagents with bromo-benzoic acid methyl esters. uni-muenchen.de These methods offer high efficiency and functional group tolerance.

The Stille coupling, which utilizes organostannanes, has also been employed in carbonylative cross-coupling reactions to produce deoxybenzoins, which are structurally related to 2-benzylbenzoic acid. diva-portal.org These cross-coupling methodologies provide versatile and modular routes to a wide array of substituted 2-benzylbenzoic acid derivatives.

Green Chemistry Principles in 2-Benzylbenzoic Acid Synthesis

Development of Sustainable Catalytic Systems for 2-Benzylbenzoic Acid Production

The development of sustainable catalytic systems is a key focus in modern organic synthesis. In the context of 2-benzylbenzoic acid production, this often involves replacing traditional stoichiometric reagents with recyclable catalysts and utilizing more environmentally benign solvents and reaction conditions.

One area of progress is in the Friedel-Crafts acylation step. Research has focused on developing recyclable catalysts to replace the large excess of AlCl₃ typically used, which generates significant aluminum waste. For example, an imidazole-AlCl₃ catalyst system has been developed that can be recovered and reused for multiple cycles with high efficiency. google.com Another approach involves using aqueous acetic acid as both a solvent and a proton source, which avoids the use of volatile organic solvents and simplifies the workup procedure.

In the subsequent cyclization of 2-benzoylbenzoic acid to anthraquinone, heterogeneous solid acid catalysts such as zeolites (H-β, Y-zeolites) and acid-activated clays (B1170129) have been investigated as greener alternatives to strong mineral acids like sulfuric acid. researchgate.netresearchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially regenerated and reused. For instance, H-β zeolite has shown high conversion and selectivity in the dehydration of 2-(4'-ethylbenzoyl)-benzoic acid. researchgate.net Supported heteropoly acids, such as phosphotungstic acid on silica (B1680970) (HPW/SiO₂), have also demonstrated very high yields, although catalyst stability can be a challenge due to coking. researchgate.net

Table 2: Comparison of Catalytic Systems for 2-Benzoylbenzoic Acid Synthesis and Conversion

ReactionCatalytic SystemKey AdvantagesYield (%)Reference
Friedel-Crafts AcylationImidazole-AlCl₃Recyclable catalyst85-89 google.com
Friedel-Crafts AcylationAqueous Acetic AcidAvoids halogenated solvents, simple workup78-82
Dehydration to AnthraquinoneH-β ZeoliteHeterogeneous, reusable~96 researchgate.net
Dehydration to AnthraquinoneHPW/SiO₂High yieldup to 99.6 researchgate.net

Solvent-Free and Aqueous-Phase Reaction Conditions for Eco-Friendly Syntheses

The development of environmentally benign synthetic methods for 2-benzylbenzoic acid and its analogues is a key area of research, focusing on the reduction or elimination of hazardous organic solvents. Significant progress has been made in utilizing solvent-free and aqueous-phase reaction conditions.

Solvent-Free Methodologies: Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for solvent-free synthesis. A notable example is the Tf₂O-promoted cascade cyclization of 2-benzoylbenzoic acids with arylalkynes, which proceeds under solvent-free ball-milling conditions. rsc.orgresearchgate.netgoogle.com This method allows for the rapid and efficient synthesis of complex indene-containing spirolactones, forming one C-O and two C-C bonds in the process. rsc.orgresearchgate.net The absence of organic solvents makes this an expedient and environmentally friendly route. rsc.orgresearchgate.netgoogle.com The reaction is typically performed in a mixer mill at room temperature, highlighting the mild conditions and high efficiency of this approach. researchgate.net Similarly, a catalyst- and solvent-free system has been developed for the highly atom-economic synthesis of phthalazinones from 2-acylbenzoic acids and hydrazines, achieving nearly 100% yield in short reaction times (20-60 minutes). ucas.ac.cn

Aqueous-Phase Syntheses: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes involving 2-benzylbenzoic acid precursors have been successfully adapted to aqueous conditions. For instance, the iridium-catalyzed reductive γ-lactonization of ortho-acylbenzoic acids to phthalides can be performed in water. researchgate.net Another approach involves the reaction of phthalide (B148349) derivatives with a mixture of a lower alkanoic acid, such as acetic acid, and water. google.com This process is typically carried out under reflux in 75-95% aqueous acetic acid. researchgate.net While the presence of water is necessary for the reaction, concentrations below 75% can significantly slow the reaction rate. researchgate.net Furthermore, a rhodium-catalyzed oxidative cascade annulation of aromatic acids with acrylates has been shown to proceed efficiently in neat water and air, without the need for other additives, to construct phthalides. mdpi.com Research has indicated that such reactions may occur "on water," where trans-phase interactions at the water-reactant interface play a crucial role in enhancing the reaction rate. mdpi.com

Atom Economy and Reaction Efficiency Optimization in 2-Benzylbenzoic Acid Pathways

The concept of Reaction Mass Efficiency (RME), which considers yields and the molar quantities of all reactants, is a critical metric for evaluating the greenness of a synthetic process. acs.org Syntheses that utilize cascade cyclizations, such as the Tf₂O-promoted reaction of 2-benzoylbenzoic acids with arylalkynes, are inherently more efficient as they combine multiple transformations into a single operation. rsc.org

Another strategy involves the use of recyclable catalysts. In one synthesis of 2-benzoylbenzoic acid, a catalyst formed from an imidazole (B134444) organic compound and anhydrous aluminum chloride can be recovered and reused, saving raw materials. nih.gov The catalyst can be recovered at 83-87% efficiency and reused over five cycles.

Biocatalytic Approaches to 2-Benzylbenzoic Acid and Its Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions. While direct biocatalytic synthesis of 2-benzylbenzoic acid is an emerging area, related research demonstrates significant potential.

Whole-Cell Biocatalysis: Whole-cell biocatalysts are highly advantageous as they contain intrinsic cofactors (like NADPH) and can perform multi-step reactions, eliminating the need to add expensive supplements. nih.govchemicalbook.com Engineered E. coli strains have been developed for the efficient production of various aromatic acids. nih.govcymitquimica.com For example, whole-cell systems have been engineered to produce benzoic acid from L-phenylalanine through a nine-step cascade biotransformation, achieving high concentrations and conversion rates. cymitquimica.com This approach could be adapted for substituted benzoic acids that are precursors to 2-benzylbenzoic acid analogues. Carboxylate reductase (CAR) enzymes, often used within whole-cell systems, can reduce substituted benzoic acids to the corresponding aldehydes, which are key intermediates for further transformations. rsc.org

Isolated Enzyme Systems: The use of isolated enzymes, such as lipases, is well-established for the kinetic resolution of racemic alcohols and the synthesis of chiral esters. chemrxiv.org Lipase-catalyzed transesterification, for example, can achieve high conversions in short reaction times under solvent-free conditions. google.com While not yet demonstrated on 2-benzylbenzoic acid itself, this technology could be applied to create chiral derivatives from corresponding hydroxylated precursors. Furthermore, the enantioselective reduction of γ-keto acids, which are structurally related to 2-benzylbenzoic acid, has been successfully achieved using baker's yeast (Saccharomyces cerevisiae), leading to chiral 5-aryltetrahydrofuran-2-ones with high optical yields. researchgate.net This points to the feasibility of using yeast bioreduction for the stereoselective synthesis of chiral phthalide derivatives from 2-acylbenzoic acids.

Flow Chemistry and Continuous Processing for 2-Benzylbenzoic Acid Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and straightforward scalability. These benefits are being increasingly leveraged for the synthesis of 2-benzylbenzoic acid and related active pharmaceutical ingredients (APIs).

Continuous flow technology platforms can enable shorter, safer, and more environmentally friendly synthetic strategies by reducing by-products and improving yield and selectivity. A one-flow, multi-step synthesis of 2-benzylbenzoic acid has been developed, showcasing the power of this approach. The process starts with the photo-flow oxidation of 2-methylbenzophenone (B1664564) to 3-phenylisobenzofuran-1(3H)-one, which is then directly pumped through an H-Cube® flow reactor for catalytic hydrogenation over Pd/C to yield 2-benzylbenzoic acid.

Microreactor Applications for Enhanced Reaction Control and Scalability

Microreactors are a cornerstone of modern flow chemistry, providing exceptionally high surface-area-to-volume ratios. This characteristic allows for superior control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates and selectivity.

The synthesis of 2-benzylbenzoic acid derivatives can be performed in micro-scale flow systems. For example, the thermal profile of tubular reactors, which act as microreactors, has been studied for reactions involving 2-benzoylbenzoic acid derivatives to ensure precise temperature control. chemicalbook.com The use of multi-microcapillary flow reactors (MμCFR) has been shown to be effective for rapid process optimization, validation, and even library synthesis in photochemical applications. Such systems allow for parallel operation, significantly reducing the time required for screening conditions or generating a series of analogues. This technology is directly applicable to the synthesis of 2-benzylbenzoic acid derivatives where photochemical steps might be involved.

Optimization of Continuous Flow Systems for 2-Benzylbenzoic Acid Production

The optimization of a continuous flow process is crucial for maximizing efficiency and yield. Key parameters include flow rate, temperature, pressure, and catalyst loading. In the multi-step flow synthesis of 2-benzylbenzoic acid, the hydrogenation step was optimized by varying the flow rate through the H-Cube® reactor. As shown in the table below, this optimization directly impacts the conversion and yield of the final product.

The system involves pumping a solution of the intermediate, 3-phenylisobenzofuran-1(3H)-one, through a catalyst cartridge (10% Pd/C) in the H-Cube. By adjusting the flow rate, the residence time of the reactant in the catalyst bed is controlled, thereby influencing the extent of the reaction.

Table 1: Optimization of Continuous Flow Hydrogenation for 2-Benzylbenzoic Acid Synthesis

Entry Flow Rate (μL/min) Retention Time (min) Conversion (%) Yield of 2-benzylbenzoic acid (%)
1a 100 4.2 100 70
2a 100 2.1 100 90

Data sourced from a study on a one-flow multi-step synthesis platform. The table demonstrates that a shorter retention time at the same flow rate led to a higher yield in this specific system, likely due to optimization of other parameters like hydrogen pressure and temperature within the H-cube setup.

Chemo-, Regio-, and Stereoselective Synthesis of Complex 2-Benzylbenzoic Acid Derivatives

The 2-benzylbenzoic acid scaffold is a versatile starting point for the synthesis of more complex, biologically active molecules. Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in these transformations.

Chemoselectivity: Chemoselectivity involves differentiating between multiple reactive sites within a molecule. A palladium-catalyzed chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids has been developed to produce 2-acylbenzoic acid derivatives. This reaction represents a rare example of a transition-metal-catalyzed cross-coupling where two different carboxylic acids react with distinct roles.

Regioselectivity: Regioselectivity ensures that a reaction occurs at a specific position on a molecule. For example, a novel strategy for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids has been developed using a base-promoted aerobic cascade reaction. chemrxiv.org Similarly, rhodium-catalyzed C-H activation can lead to the C2-regioselective arylation of aromatic acids. mdpi.com The synthesis of (Z)-3-ylidenephthalides from 2-acylbenzoic acids has also been achieved with high regio- and stereoselectivity. ucas.ac.cn

Stereoselectivity: Stereoselectivity is crucial for producing specific enantiomers or diastereomers of chiral molecules. Chiral phosphoric acid has been used as a catalyst for the enantioselective condensation of 2-acetylbenzoic acid derivatives with anilines to construct C-N axially chiral N-aryl-3-methylene-isoindolin-1-ones with moderate to good enantioselectivities (up to 87% ee). ucas.ac.cn Another example is the stereoselective synthesis of 3-substituted phthalides via the asymmetric transfer hydrogenation of the corresponding methyl 2-benzoylbenzoate using a well-defined ruthenium catalyst, which yields products with high enantiomeric excess. Furthermore, the synthesis and subsequent stereoselective catalytic transformations of 3-hydroxyisoindolinones, derived from 2-benzoylbenzoic acids, have been extensively studied.

Strategies for Selective ortho-Functionalization of 2-Benzylbenzoic Acid

The selective functionalization of the C-H bond at the position ortho to the carboxyl group in benzoic acids is a powerful strategy for synthesizing substituted analogues. The carboxyl group itself serves as an effective directing group, facilitating site-selective reactions, a concept that has been widely applied in organic synthesis. rsc.orgresearchgate.netlabxing.com Transition-metal catalysis, particularly with palladium and ruthenium, has been pivotal in developing these methodologies. rsc.orgresearchgate.net

Palladium-catalyzed reactions allow for the introduction of various functional groups at the ortho-position. For instance, a method for the ortho-methylation of benzoic acids has been developed using di-tert-butyl peroxide as the methylating agent under ligand-free conditions. researchgate.net Another palladium-catalyzed approach enables the chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids, leading to the formation of 2-acylbenzoic acids. acs.org This process involves the functionalization of the arene sp2 C-H bond and represents a unique coupling where two different carboxylic acids serve distinct roles. acs.org

Ruthenium-based catalysts have also proven effective. A switchable ruthenium-catalyzed reaction allows for either the ortho-C-H alkylation or C-H alkenylation of benzoic acids using allyl alcohols. researchgate.net By tuning the reactivity of the organometallic intermediate, the reaction can be selectively directed to produce either 2-alkylbenzoic acids or phthalides. researchgate.net Furthermore, carboxylate-directed C-H activation has been utilized in the rhodium-catalyzed cascade annulation of aromatic acids with cyclopropanols to synthesize 3-substituted phthalides under mild conditions. rsc.org

These strategies highlight the utility of the carboxyl group as a traceless directing group, enabling the synthesis of diverse para-substituted arenes through a tandem sequence of ortho-C-H functionalization followed by protodecarboxylation. labxing.com

Table 1: Catalytic Systems for Selective ortho-Functionalization of Benzoic Acids

Catalyst SystemReagent(s)Functional Group IntroducedReference
Pd(OAc)₂Di-tert-butyl peroxideMethyl (-CH₃) researchgate.net
Pd(TFA)₂ / Ag₂CO₃α-Oxocarboxylic acidsAcyl (-COR) acs.org
[Ru(p-cymene)Cl₂]₂ / K₃PO₄Allyl alcoholsAllyl or Propyl researchgate.net
Rh(III)CyclopropanolsSubstituted Phthalide Ring rsc.org

Asymmetric Synthesis of Chiral 2-Benzylbenzoic Acid Analogues

The development of asymmetric methods to synthesize chiral analogues of 2-benzylbenzoic acid is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. Several strategies have been successfully employed to achieve high levels of stereocontrol.

One prominent method is the asymmetric Birch reduction of benzamides derived from 2-alkyl- or 2-aryl-benzoic acids. rushim.ru This strategy utilizes a chiral auxiliary attached to the amide to direct the reduction and subsequent alkylation of the intermediate enolate, yielding chiral cyclohexadiene products with a high degree of diastereoselection. rushim.ru These intermediates are versatile synthons for the asymmetric synthesis of natural products. rushim.ru

Biocatalysis offers another powerful approach. The enantioselective reduction of γ-ketoesters derived from 2-benzylbenzoic acid using baker's yeast (Saccharomyces cerevisiae) has been investigated. researchgate.net This bioreduction process can produce chiral γ-lactones in satisfactory chemical and optical yields through the intermediacy of their corresponding γ-hydroxy acids and esters. researchgate.net

The use of chiral auxiliaries directly in cycloaddition reactions is also a viable strategy. For example, the asymmetric synthesis of aryltetralin lignan (B3055560) analogs has been accomplished starting from o-benzylbenzoic acid, employing a chiral auxiliary to control the stereochemistry of the final product. umanitoba.ca

Table 2: Methodologies for Asymmetric Synthesis of 2-Benzylbenzoic Acid Analogues

MethodChiral InfluenceProduct TypeReference
Asymmetric Birch ReductionChiral BenzamideChiral Cyclohexadienes rushim.ru
Yeast BioreductionSaccharomyces cerevisiaeChiral γ-Lactones researchgate.net
CycloadditionChiral AuxiliaryChiral Aryltetralin Lignans umanitoba.ca

Mechanistic Elucidation of Novel 2-Benzylbenzoic Acid Synthetic Pathways

Investigation of Reaction Intermediates and Transition States

The study of reaction mechanisms often centers on identifying and characterizing transient species like intermediates and transition states. The acid-catalyzed Friedel-Crafts cyclodehydration of 2-benzylbenzoic acids to form anthraquinones has been a subject of such investigation. open.ac.uk Mechanistic studies have explored how varying the electrophilicity of both the substrate and the electrophile impacts reaction rates, providing insight into the structure of the transition state. open.ac.uk In some electrophilic aromatic substitutions, the nature of the transition state is thought to vary, occurring early along the reaction coordinate with strong electrophiles and later with weaker ones. open.ac.uk

In other synthetic transformations, specific intermediates have been proposed based on experimental and computational evidence. For example, in the base-induced rearrangement of spiroindane-1,3-diones to form tritylone alcohols, a plausible mechanism involves the formation of a diene intermediate, followed by the generation of a cyclopropyl (B3062369) intermediate which then undergoes ring-opening. acs.org The Clemmensen reduction, a method to convert 2-benzoylbenzoic acid to 2-benzylbenzoic acid, is proposed to proceed through a complex mechanism involving both carbanionic and zinc-carbenoid intermediates. sapub.org

Modern catalytic cycles often involve organometallic intermediates. In the rhodium-catalyzed dimerization of aromatic acids, a dual cyclorhodium intermediate formed via twofold C-H activation has been identified through mass spectrometry. rsc.org Computational investigations have also highlighted the role of additives, such as DBU, in facilitating reactions by engaging in electrostatic interactions with Ru(II)-carboxylate intermediates. rsc.org

Table 3: Investigated Intermediates in Related Synthetic Pathways

Reaction TypeProposed Intermediate(s)Method of InvestigationReference
Base-induced RearrangementDiene, Cyclopropyl intermediateDeuterium-labeling experiments acs.org
Friedel-Crafts Cyclodehydrationσ-complexKinetic studies, Hammett plots open.ac.uk
Clemmensen ReductionZinc-carbenoid, CarbanionMechanistic review sapub.org
Rh-Catalyzed DimerizationDual Cyclorhodium intermediateMALDI-FT-ICR-MS rsc.org

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. musechem.com This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, or Deuterium) and then determining the position of the isotope in the product. musechem.comnih.gov

In the context of 2-benzylbenzoic acid chemistry, deuterium (B1214612) labeling has been employed to substantiate proposed reaction pathways. A study on the Friedel-Crafts cyclodehydration of 2-benzylbenzoic acids investigated the deuterium isotope effect, which can reveal whether a C-H bond is broken in the rate-determining step of a reaction. open.ac.uk In that particular study, no significant deuterium isotope effect was observed. open.ac.uk

In a different study concerning the synthesis of compounds derived from related precursors, deuterium-labeling experiments were crucial in formulating a plausible reaction mechanism. acs.org By strategically placing deuterium atoms in the starting material, researchers could track their positions in the subsequent intermediates and final products, providing strong evidence for the proposed pathway involving diene and cyclopropyl intermediates. acs.org These studies underscore the power of isotopic labeling in providing clear, experimental confirmation of complex reaction sequences that might otherwise be speculative.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 2 Benzylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Benzylbenzoic Acid

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and reduction.

The direct conversion of carboxylic acids to esters (esterification) or amides (amidation) is often challenging. The reaction of a carboxylic acid with an amine is particularly difficult as the basic amine tends to deprotonate the acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Similarly, esterification with sterically hindered alcohols can be slow or inefficient. acs.org To overcome these hurdles, the carboxyl group of 2-benzylbenzoic acid must typically be "activated."

The mechanism involves converting the hydroxyl part of the carboxyl group into a better leaving group. This is achieved using coupling reagents. In the presence of an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), the carboxylic acid is converted into a highly reactive intermediate. libretexts.orggrowingscience.com This intermediate is then susceptible to nucleophilic attack by a complex or sterically hindered alcohol or amine, proceeding via a nucleophilic acyl substitution pathway to form the corresponding ester or amide. libretexts.org For instance, the related 2-benzoylbenzoic acid has been successfully coupled with hydrazide derivatives using HATU as the catalyst, demonstrating the feasibility of forming amide-type bonds with complex amine structures. growingscience.com Steric hindrance from bulky alcohols can retard the reaction rate, necessitating optimized conditions or more potent activating agents. acs.org

Table 1: Common Coupling Reagents for Esterification and Amidation

Reagent Full Name Byproduct Notes
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Widely used, but the urea (B33335) byproduct can be difficult to remove. libretexts.org
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide A water-soluble urea Byproduct is easily removed by aqueous extraction.
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium --- Highly efficient, often used in peptide synthesis and for difficult couplings. growingscience.com
SOCl₂ Thionyl Chloride SO₂ + HCl Converts acid to a highly reactive acyl chloride intermediate. growingscience.com

Decarboxylation of aromatic carboxylic acids is a thermodynamically challenging process due to the stability of the aromatic ring and the high activation energy required for C-C bond cleavage. nih.gov Direct thermal decarboxylation of 2-benzylbenzoic acid requires high temperatures. Studies on the closely related 2-benzoylbenzoate in the gas phase show that upon decarboxylation, the resulting nascent phenide anion is highly reactive and immediately undergoes an intramolecular ring-closing reaction rather than existing as a stable intermediate. mpg.de

To facilitate decarboxylation under milder conditions, catalytic methods are employed. These pathways often involve transition metals that can interact with the carboxylate. Copper and silver catalysts have proven effective. thieme-connect.comlabxing.com For example, a silver(I) acetate (B1210297) catalyst has been used for the decarboxylative deuteration of 2-benzoylbenzoic acid, indicating that a productive decarboxylation event occurs at the metal center. thieme-connect.com The proposed mechanism for these metal-catalyzed reactions involves the formation of an aryl-metal species, which then undergoes further transformation. thieme-connect.com Radical decarboxylation pathways, potentially initiated by photoinduced copper ligand-to-metal charge transfer, represent another strategy to lower the activation barrier compared to polar mechanisms. nih.gov

Table 2: Catalytic Systems for Decarboxylation of Aromatic Acids

Catalyst System Conditions Reaction Type Reference
AgOAc / K₂CO₃ NMP, 120 °C Catalytic Deuterodecarboxylation thieme-connect.com
Cu₂O / 1,10-phenanthroline (B135089) NMP/quinoline, 170 °C Catalytic Protodecarboxylation labxing.com
Photo-redox (Copper) Light irradiation Radical Decarboxylation nih.gov

The carboxylic acid group of 2-benzylbenzoic acid can be reduced to either a primary alcohol (2-benzylbenzyl alcohol) or an aldehyde (2-benzylbenzaldehyde), depending on the reagents and conditions used.

Complete reduction to the corresponding alcohol, (2-benzylphenyl)methanol, is typically achieved using a powerful hydride-based reducing agent such as lithium aluminum hydride (LiAlH₄). This reagent is strong enough to reduce the carboxyl group directly to the alcohol functionality.

The partial reduction to 2-benzylbenzaldehyde (B2445370) is more complex as aldehydes are themselves readily reduced by strong hydrides. Therefore, a direct reduction requires a more controlled approach. A common strategy involves first converting the carboxylic acid to a derivative that is less reactive than an aldehyde, such as a Weinreb amide. For example, 3-benzoylbenzoic acid has been converted to 3-benzoylbenzaldehyde (B7848564) by first forming the N,O-dimethylhydroxylamine amide (Weinreb amide), which is then reduced with LiAlH₄ to furnish the aldehyde without over-reduction to the alcohol. nih.gov This two-step method provides a reliable pathway to access the aldehyde from the carboxylic acid.

Table 3: Reagents for the Reduction of the Carboxyl Group

Target Product Reagent(s) Mechanism/Notes
2-Benzylbenzyl alcohol Lithium Aluminum Hydride (LiAlH₄) Direct, complete reduction of the carboxylic acid.

| 2-Benzylbenzaldehyde | 1. N,O-dimethylhydroxylamine, EDC 2. LiAlH₄ or DIBAL-H | Formation of a stable Weinreb amide intermediate, which is then reduced to the aldehyde. nih.gov |

Decarboxylation Pathways and Associated Catalysis

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings of 2-Benzylbenzoic Acid

The two benzene rings in 2-benzylbenzoic acid exhibit different reactivities towards aromatic substitution due to the distinct electronic nature of their substituents.

The most significant functionalization reaction of 2-benzylbenzoic acid is its intramolecular Friedel-Crafts acylation, which is a form of electrophilic aromatic substitution. mdpi.comopen.ac.uk When treated with strong acids such as polyphosphoric acid (PPA), sulfuric acid, or pyrophosphoryl chloride, the carboxylic acid is converted into an acylium ion electrophile. mdpi.commasterorganicchemistry.com This electrophile then attacks the adjacent benzyl (B1604629) ring, which acts as the nucleophile, leading to a cyclization reaction that forms anthrone (B1665570) in excellent yields. mdpi.com This reaction is highly regioselective, with the electrophilic attack occurring at the ortho position of the benzyl ring relative to the methylene (B1212753) bridge to form a stable six-membered ring. masterorganicchemistry.com

For intermolecular electrophilic aromatic substitution (e.g., nitration, halogenation), the regioselectivity is dictated by the directing effects of the existing substituents. wikipedia.org

Ring A (with -COOH): The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. rsc.orglibretexts.org

Ring B (benzyl ring): The alkyl substituent (-CH₂-Ar) is a weak electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. youtube.com

Given these competing effects, electrophilic attack is overwhelmingly favored to occur on the activated benzyl ring (Ring B) rather than the deactivated benzoic acid ring (Ring A).

Nucleophilic aromatic substitution (NAS) is not a characteristic reaction for 2-benzylbenzoic acid. NAS requires an aromatic ring to be highly electron-deficient, typically through the presence of powerful electron-withdrawing groups like nitro groups, and must also possess a good leaving group. Since 2-benzylbenzoic acid lacks these features, it is not susceptible to this reaction pathway.

The reactivity and regioselectivity of 2-benzylbenzoic acid and its derivatives are governed by a combination of steric and electronic effects. open.ac.ukiupac.org This is particularly evident in the intramolecular cyclization of substituted 2-benzylbenzoic acids. open.ac.uk

Electronic effects are paramount. In the Friedel-Crafts cyclization, the rate is enhanced by electron-donating groups on the nucleophilic benzyl ring, as these stabilize the positive charge that develops in the transition state (the sigma complex). Conversely, electron-withdrawing groups on this ring decrease the reaction rate. mdpi.com The influence of substituents on reaction rates can be quantified using the Hammett equation, which relates rate constants to substituent constants (σ) and a reaction constant (ρ). wikipedia.orgviu.ca A negative ρ value for the cyclization would indicate that the reaction is favored by electron-donating groups, consistent with the buildup of positive charge in the rate-determining step. wikipedia.org

Steric effects also play a role, but their influence can be subordinate to electronic factors. A study on the cyclization of 2-benzylbenzoic acids with substituents on the benzyl ring revealed outcomes that defy simple steric predictions. For example, a small fluoro substituent (electron-withdrawing) led exclusively to the product from attack at the para position, while the larger methyl group (electron-donating) yielded both ortho and para cyclized products. open.ac.uk This suggests that the electronic deactivation at the ortho position by the electronegative fluorine atom overrides the steric preference, while the activating nature of the methyl group allows for reaction at both sterically accessible sites. This demonstrates a complex interplay where electronic effects can dictate regioselectivity, sometimes in opposition to expected steric hindrance. open.ac.uk

Table 4: Summary of Directing Effects for Electrophilic Aromatic Substitution

Ring / Substituent Electronic Nature Activating/Deactivating Directing Effect
Benzoic Acid Ring (-COOH) Electron-withdrawing (by induction and resonance) Deactivating meta
Benzyl Ring (-CH₂-Ar) Electron-donating (by induction) Activating (weak) ortho, para

Transformations of the Benzyl Methylene Bridge in 2-Benzylbenzoic Acid

Oxidation Reactions at the Benzylic Position

The benzylic carbon of 2-benzylbenzoic acid is prone to oxidation, a reaction that has been a subject of extensive study. Strong oxidizing agents can convert the methylene bridge into a carbonyl group, yielding 2-benzoylbenzoic acid. libretexts.org This transformation is a common method for the synthesis of 2-benzoylbenzoic acid and its derivatives. exsyncorp.com

Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid. libretexts.orgbrainly.in The reaction with KMnO₄ is typically carried out in an aqueous solution. libretexts.org Despite the presence of the unsaturated benzene ring, it remains inert to strong oxidizing agents like KMnO₄, which readily cleaves alkene carbon-carbon bonds. libretexts.org The mechanism of this side-chain oxidation is complex and is understood to involve the formation of intermediate benzylic radicals through the reaction of C-H bonds at the position adjacent to the aromatic ring. libretexts.org

The oxidation of diphenylmethane (B89790), a related compound, to benzophenone (B1666685) has been studied using various oxidants, providing insights into the oxidation of the methylene bridge. brainly.in For instance, oxidation with chromic acid (CrO₃/H₂SO₄) yields benzophenone. brainly.in The kinetics of the oxidation of diphenylmethane by potassium permanganate in aqueous acetic acid have also been investigated, suggesting that the reaction involves more than one manganese species, with Mn(VII) being the predominant oxidant. The proposed mechanism involves the abstraction of a hydride from diphenylmethane by the permanganate ion, leading to a free radical intermediate that ultimately forms benzophenone.

The oxidation of diphenylmethane derivatives using manganese dioxide (MnO₂) in concentrated sulfuric acid is another method to form a ketone from the methylene bridge. The low-temperature oxidation of diphenylmethane has also been studied, indicating that the methylene group can undergo composite oxidation with oxygen, with the reaction rate increasing with temperature. asianpubs.org Products of this low-temperature oxidation include phenols, benzaldehyde, and diphenylmethanone. asianpubs.org

Table 1: Oxidation of Methylene Bridge in Diphenylmethane Derivatives

Reactant Oxidizing Agent Product Reference
Diphenylmethane Chromic acid (CrO₃/H₂SO₄) Benzophenone brainly.in
Diphenylmethane Potassium permanganate (KMnO₄) Benzophenone
Diphenylmethane Derivatives Manganese dioxide (MnO₂) / Sulfuric acid (H₂SO₄) Substituted Benzophenones
Diphenylmethane Oxygen (low temperature) Phenols, Benzaldehyde, Diphenylmethanone asianpubs.org

Radical Reactions and Their Initiators

The benzylic position of 2-benzylbenzoic acid is susceptible to radical reactions, a characteristic feature of compounds containing a methylene group adjacent to an aromatic ring. jove.comnumberanalytics.com These reactions are typically initiated by heat, light, or chemical radical initiators. jove.comnumberanalytics.comntu.edu.sg The stability of the resulting benzylic radical, due to resonance with the aromatic ring, is a key factor driving these reactions. libretexts.orgjove.com

Benzylic halogenation is a classic example of a radical reaction at this position. jove.comnumberanalytics.com For instance, the bromination of an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide ((PhCO₂)₂) leads to the selective substitution of a hydrogen atom at the benzylic carbon with a bromine atom. libretexts.org The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical, which then reacts with Br₂ to give the product. libretexts.org

Common radical initiators used to facilitate these reactions include:

Peroxides: Benzoyl peroxide is a frequently used initiator. libretexts.org

Azo compounds: Azobisisobutyronitrile (AIBN) is another common choice. numberanalytics.comnumberanalytics.com

While direct studies on radical reactions of 2-benzylbenzoic acid are not extensively detailed in the provided context, the principles of benzylic reactivity from analogous systems like toluene (B28343) and ethylbenzene (B125841) are directly applicable. jove.comntu.edu.sg These reactions provide a pathway to introduce functional groups at the benzylic position, which can then be used for further synthetic transformations. jove.com

Table 2: Common Radical Initiators for Benzylic Reactions

Initiator Chemical Formula Typical Application Reference
Benzoyl Peroxide (PhCO₂)₂ Benzylic Bromination with NBS libretexts.org
Azobisisobutyronitrile (AIBN) C₈H₁₂N₄ General Radical Reactions numberanalytics.comnumberanalytics.com

Cyclization and Intramolecular Rearrangement Reactions Involving 2-Benzylbenzoic Acid

2-Benzylbenzoic acid and its derivatives are valuable precursors for the synthesis of various polycyclic systems through cyclization and rearrangement reactions. These transformations often involve the formation of new rings by creating bonds between the two aromatic moieties of the molecule.

Formation of Polycyclic Systems from 2-Benzylbenzoic Acid Precursors

The intramolecular cyclization of 2-benzylbenzoic acid and its derivatives is a key strategy for constructing polycyclic aromatic compounds. A prominent example is the acid-catalyzed cyclodehydration to form anthrone, which can be further oxidized to anthraquinone (B42736). open.ac.uk This reaction is a type of Friedel-Crafts acylation. open.ac.uk Various acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid, methanesulfonic acid, and pyrophosphoryl chloride. open.ac.uk The use of pyrophosphoryl chloride has been shown to effect the cyclization of 2-benzylbenzoic acid to anthrone in excellent yield.

The cyclization of 2-benzoylbenzoic acid, the oxidized form of 2-benzylbenzoic acid, to anthraquinone is a well-established industrial process. chegg.comgoogle.comchegg.com This dehydration reaction can be promoted by concentrated sulfuric acid, phosphoric acid, silica-alumina, acid clays (B1170129), and zeolites. google.comresearchgate.net The reaction is typically performed by heating the solid catalyst with the molten reactant or a solution of the reactant. researchgate.net

Furthermore, 2-benzoylbenzoic acids can undergo cascade cyclization reactions with other molecules to form complex spirolactones. For instance, a Tf₂O-promoted cascade cyclization with arylalkynes under solvent-free ball-milling conditions yields indene-containing spirolactones through one C-O and two C-C bond formations. figshare.comacs.org

Table 3: Catalysts for Cyclization of 2-Benzylbenzoic Acid and its Derivatives

Starting Material Catalyst Product Reference
2-Benzylbenzoic acid Pyrophosphoryl chloride Anthrone
2-Benzoylbenzoic acid Concentrated Sulfuric Acid Anthraquinone chegg.comgoogle.comchegg.com
2-Benzoylbenzoic acid Zeolites Anthraquinone researchgate.net
2-Benzoylbenzoic acid and Arylalkyne Triflic anhydride (B1165640) (Tf₂O) Indene-containing spirolactones figshare.comacs.org

Photoinduced and Thermal Rearrangements of 2-Benzylbenzoic Acid Structures

Photoinduced and thermal rearrangements of 2-benzylbenzoic acid and its derivatives offer alternative pathways to synthesize new molecular architectures. A notable example is the photo-induced rearrangement of benzyl benzoate (B1203000), which results in the formation of 2-benzylbenzoic acid and 4-benzylbenzoic acid. pjsir.org This reaction represents a novel rearrangement of the benzyl group from the carboxyl oxygen to the ortho or para position of the phenyl ring. pjsir.org

Esters of 2-benzoylbenzoic acid have been investigated as photolabile protecting groups for alcohols and thiols. acs.orgresearchgate.netalfa.co.kracs.orgepa.gov Photolysis of these esters in the presence of a hydrogen donor (like 2-isopropanol) or an electron donor (like primary amines) regenerates the alcohol in high yield. acs.orgresearchgate.netacs.org The fate of the 2-benzoylbenzoate moiety depends on the reaction conditions. In the presence of 2-propanol, a dimer, 3,3'-diphenylbiphthalidyl, is formed through a free-radical mechanism. acs.orgresearchgate.net In the presence of amines, the product is 3-phenylphthalide, resulting from the reduction of the ketone followed by lactonization. acs.orgresearchgate.net

Ongoing research also explores the potential of 2-benzoylbenzoic acid in photochemistry and light-induced reactions for applications in material science and organic synthesis. solubilityofthings.com It has been studied as a photosensitizer in the particle phase, where it can initiate radical production and contribute to aerosol aging. nih.gov

Thermal decarboxylation of 2-benzoylbenzoic acid at high temperatures (200–250°C) in the presence of copper catalysts can lead to the formation of a ketone linkage through the cleavage of the carboxyl group.

Metal-Catalyzed Reactions with 2-Benzylbenzoic Acid as Substrate or Ligand

2-Benzylbenzoic acid and its derivatives are versatile participants in metal-catalyzed reactions, acting as both substrates for transformations and as ligands that can direct the reactivity of a catalytic system.

Palladium-catalyzed reactions have been extensively studied. One significant application is the intramolecular C-H activation of 2-benzylbenzoic acid to form lactones, specifically phthalides. researchgate.netrsc.org In a notable example, a palladium-catalyzed C-H cyclization of 2-benzylbenzoic acid was achieved using chlorobenzene (B131634) as both the solvent and the oxidant, providing an efficient route to phthalides without the need for additional metallic oxidants. researchgate.netrsc.org The proposed mechanism involves the formation of a palladacycle intermediate, which can then undergo reductive elimination or a stepwise SN2-type nucleophilic substitution to yield the phthalide (B148349) product. rsc.org

Furthermore, palladium-catalyzed reactions can be used to synthesize substituted anthraquinones in a one-pot strategy involving the intermolecular direct acylation of aromatic aldehydes with o-iodoesters, followed by an intramolecular Friedel–Crafts cyclization promoted by sulfuric acid. beilstein-journals.org Palladium(II)-catalyzed tandem transformations of diphenyl carboxylic acids with acrylates have also been developed to generate substituted anthracene (B1667546) derivatives. beilstein-journals.org

2-Benzoylbenzoic acid derivatives can be synthesized via a palladium-catalyzed chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids. acs.org This reaction proceeds through an arene sp² C-H functionalization process. acs.org

Beyond palladium, other transition metals like rhodium and ruthenium have also been employed in reactions involving benzoic acid derivatives. Rhodium-catalyzed [4+2] cyclization of azulenic acids with alkynes has been reported. rsc.org Ruthenium-catalyzed C-H/C-N bond activation followed by cyclization of benzoic acids with formaldimines is another example of the versatility of these substrates. rsc.org

In addition to being a substrate, the carboxyl group of 2-benzylbenzoic acid can act as a directing group in C-H activation reactions. This directing ability allows for selective functionalization at the ortho position of the benzoic acid ring. rsc.org

2-Benzoylbenzoate can also act as a ligand in the synthesis of metal complexes. For instance, it has been used to synthesize novel mononuclear and dinuclear copper(II) complexes, where it coordinates to the metal center in a monodentate or bidentate fashion. researchgate.net

Table 4: Metal-Catalyzed Reactions of 2-Benzylbenzoic Acid and Derivatives

Substrate Catalyst Reagent(s) Product Reference
2-Benzylbenzoic acid Pd(OAc)₂ Chlorobenzene, KOAc Phthalide researchgate.netrsc.org
Benzoic acids Pd(TFA)₂ α-Oxocarboxylic acids, Ag₂CO₃ 2-Acylbenzoic acids acs.org
Diphenyl carboxylic acids Palladium(II) Acrylates Substituted anthracenes beilstein-journals.org
2-Benzoylbenzoic acid - Hydrazine derivatives Phthalazin-1(2H)-one derivatives researchgate.net
2-Benzoylbenzoic acid Copper(II) salts 2-Pyridilpropanol Copper(II) complexes researchgate.net

Cross-Coupling Reactions Modifying the 2-Benzylbenzoic Acid Skeleton

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of C-C and C-heteroatom bonds. wikipedia.org The 2-benzylbenzoic acid scaffold can be modified using various cross-coupling strategies, including those that retain the carboxylic acid moiety and those that involve its decarboxylation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgmasterorganicchemistry.com Derivatives of 2-benzylbenzoic acid, such as its halogenated analogues, are excellent substrates for Suzuki coupling. For example, 2-amino-5-bromo-benzoic acid methyl ester can be coupled with benzylzinc chloride (in a Negishi-type reaction, conceptually similar to Suzuki) using a nickel catalyst to produce 2-amino-5-benzyl-benzoic acid methyl ester, demonstrating a method to introduce the benzyl group onto a pre-functionalized benzoic acid ring. uni-muenchen.deuni-muenchen.de

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orggold-chemistry.orgopenochem.org Halogenated derivatives of 2-benzylbenzoic acid can undergo Sonogashira coupling to introduce alkynyl functionalities, further expanding the molecular complexity and providing precursors for other cyclic structures.

Decarboxylative Cross-Coupling: A particularly innovative strategy involves using the carboxylic acid group itself as a latent functional group that can be replaced in a cross-coupling reaction. wikipedia.org Palladium-catalyzed decarboxylative ortho-acylation of benzoic acids with α-oxocarboxylic acids represents a method to synthesize 2-benzoylbenzoic acid derivatives. acs.org This reaction is significant as it involves the cross-coupling of two different carboxylic acids, where one undergoes C-H functionalization and the other decarboxylation. acs.org The reaction typically employs a palladium catalyst like Pd(TFA)₂ with an oxidant such as Ag₂CO₃. acs.org In a different approach, the carboxyl group can be removed and replaced by a proton (protodecarboxylation) or other functionalities after serving as a directing group for ortho-functionalization, offering a versatile route to para-substituted arenes. thieme-connect.comthieme-connect.com

Table 2: Examples of Cross-Coupling Reactions on the Benzoic Acid Skeleton

Reaction Type Substrate 1 Substrate 2 Catalyst/Reagents Product Reference
Decarboxylative Acylation Benzoic acid Phenylglyoxylic acid Pd(TFA)₂, Ag₂CO₃, TFA, DCE 2-Benzoylbenzoic acid acs.org
Negishi-type Coupling 2-Amino-5-bromo-benzoic acid methyl ester Benzylzinc chloride Ni(acac)₂, PPh₃, THF 2-Amino-5-benzyl-benzoic acid methyl ester uni-muenchen.deuni-muenchen.de
Protodecarboxylation 2-Benzoylbenzoic acid - Cu₂O, 1,10-phenanthroline, NMP, Quinoline Benzophenone thieme-connect.com

Design and Synthesis of 2 Benzylbenzoic Acid Derivatives: Structure Activity Relationship Sar and Structural Diversity

Systematic Modification of the Carboxylic Acid Group for Enhanced Reactivity or Specific Interactions

The carboxylic acid group at the 2-position is a cornerstone of 2-benzylbenzoic acid's chemical utility and biological activity. Its modification is a primary strategy for tuning the molecule's properties. Standard chemical transformations such as esterification and amidation are readily achievable, providing access to a wide array of derivatives. vulcanchem.comvulcanchem.com These modifications can serve various purposes, from creating prodrugs to altering solubility and cell permeability.

A critical aspect of the 2-benzylbenzoic acid scaffold is the spatial position of the carboxyl group. Research into benzyl (B1604629) and benzoyl benzoic acid analogues as antimicrobial agents revealed that moving the carboxylic acid from the 2-position to the 3-position resulted in a complete loss of activity. nih.gov This finding underscores that the ortho relationship between the benzyl group and the carboxylic acid is crucial for the specific ionic bonding interactions required at the biological target, in this case, the β' subunit of bacterial RNA polymerase. nih.gov

Furthermore, the carboxylic acid can be transformed to engender specific functionalities. For instance, conversion to a 2-benzoylbenzoate ester renders the molecule a photolabile protecting group. researchgate.net In this application, the ester can "cage" an alcohol or thiol, which can then be released upon exposure to UV light. This strategy is valuable in synthetic chemistry for the controlled deprotection of sensitive functional groups. researchgate.net The carboxylate can also act as a ligand, coordinating with metal centers in either a monodentate or bidentate fashion, leading to the formation of novel metal-organic complexes. researchgate.net

Carboxylic Acid ModificationResulting Functional GroupPurpose / ApplicationReference
EsterificationEster (-COOR)Prodrug formation, solubility modulation, synthesis of photolabile protecting groups. vulcanchem.comresearchgate.net
AmidationAmide (-CONR₂)Creation of analogues with altered H-bonding capacity and metabolic stability. vulcanchem.comvulcanchem.comgrowingscience.com
Salt Formation / CoordinationCarboxylate (-COO⁻)Forms salts with bases; acts as a ligand for metal complexes. vulcanchem.comresearchgate.net
Positional IsomerismMoved to 3- or 4-positionProbes the importance of group positioning for biological activity (often leads to loss of function). nih.gov

Functionalization of the Benzyl Moiety for Diverse Chemical Scaffolds

The benzyl moiety of 2-benzylbenzoic acid offers two primary sites for chemical diversification: the benzylic methylene (B1212753) bridge (-CH₂-) and its associated phenyl ring. Functionalization at these positions can significantly alter the molecule's steric and electronic properties, leading to diverse chemical scaffolds and modulated biological activities.

One key strategy involves substitution on the benzyl phenyl ring. In the development of bacterial transcription inhibitors, the synthesis of 2-benzylbenzoic acids with various substituents on the benzyl ring was a key approach to improving antimicrobial activity. nih.gov For example, hydroxy groups can be introduced on the benzyl ring via the demethylation of corresponding methoxy (B1213986) precursors. open.ac.uk These modifications allow for fine-tuning of interactions with biological targets.

A more transformative modification involves the direct functionalization of the benzylic C(sp³)–H bond. A notable reaction is the intramolecular oxidative cyclization, which converts 2-benzylbenzoic acids into 3-phenylphthalides. acs.org This reaction forges a new five-membered ring, fundamentally changing the molecular scaffold from a flexible biaryl system to a more rigid heterocyclic structure. Such phthalide (B148349) derivatives are themselves important intermediates in the synthesis of bioactive compounds. vulcanchem.com

Functionalization SiteReaction TypeResulting Structure / ScaffoldReference
Benzyl Phenyl RingElectrophilic Aromatic SubstitutionSubstituted benzyl ring (e.g., with -OH, -OCH₃, halogens). nih.govopen.ac.uk
Benzylic Methylene BridgeIntramolecular Oxidative C-H Cyclization3-Phenylphthalide scaffold. acs.org
Benzyl Phenyl RingSuzuki Coupling (on precursor)Introduction of diverse aryl groups prior to forming the final acid. nih.gov

Substitution Patterns on the Phenyl Rings and Their Influence on Molecular Interactions

The structure-activity relationship (SAR) of 2-benzylbenzoic acid derivatives is profoundly influenced by the nature and position of substituents on both the benzoic acid and the benzyl phenyl rings. These modifications alter the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets or its chemical reactivity.

A compelling example comes from the development of inhibitors targeting bacterial RNA polymerase. In a series of 2-benzoylbenzoic acid analogues, which share the core diaryl structure, placing electron-withdrawing groups on the benzoic acid ring was found to significantly enhance antimicrobial activity against S. pneumoniae and S. aureus. nih.gov The derivative with a 5-trifluoromethyl group (8e) was particularly potent. nih.gov Similarly, for the more flexible 2-benzylbenzoic acid series, both electron-withdrawing and electron-donating groups on the benzyl ring improved antimicrobial potency compared to the unsubstituted parent compound. nih.gov

The influence of substituents extends beyond antimicrobial activity. In a study of 2-benzoylbenzoic acid derivatives as artificial sweeteners, twenty-four analogues with different substitution patterns were synthesized to probe the structure-sweet taste relationship. acs.org The presence and position of groups like methoxy substituents were critical for interaction with sweet taste receptors. acs.org

In physical organic chemistry, substitution patterns have been used to study reaction mechanisms. The acid-catalyzed cyclodehydration of substituted 2-benzylbenzoic acids was investigated by creating Hammett plots, which quantitatively correlate the electronic effect of substituents with the reaction rate, providing insight into the transition state of the reaction. open.ac.uk

Compound SeriesSubstituent & PositionEffectApplication / StudyReference
2-Benzoylbenzoic AcidsElectron-withdrawing group (e.g., 5-CF₃) on benzoic acid ringSignificantly improved antimicrobial activityBacterial RNA Polymerase Inhibitors nih.gov
2-Benzylbenzoic AcidsVarious substituents on benzyl ringEnhanced antimicrobial activityBacterial RNA Polymerase Inhibitors nih.gov
2-(4-Methoxybenzoyl)benzoic Acid AnaloguesSubstituents on both ringsModulated sweet taste profileArtificial Sweeteners acs.org
Substituted 2-Benzylbenzoic AcidsVarious substituents on both ringsAltered rate of intramolecular cyclodehydrationMechanistic Studies open.ac.uk

Conformationally Restricted Analogues of 2-Benzylbenzoic Acid: Design and Synthesis

The 2-benzylbenzoic acid molecule possesses considerable conformational flexibility due to free rotation around the C-C single bonds of the methylene bridge. This flexibility means the molecule can adopt numerous shapes, only one of which may be the "active" conformation for binding to a biological target. Designing and synthesizing conformationally restricted analogues is a powerful strategy to probe this active conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

One approach to achieving rigidity is to replace the flexible benzyl (-CH₂-) bridge with a more rigid benzoyl (-C=O-) linker. In the context of antimicrobial agents, a comparison of benzyl and benzoyl benzoic acid series showed that the more flexible benzyl derivatives had slightly superior activity, possibly due to higher lipophilicity. However, it was suggested that the rigid benzoyl structure might better represent the bound, active conformation. nih.gov

More sophisticated strategies involve creating covalent bridges between the two aromatic rings. The synthesis of bridged 3-benzazepine derivatives has been explored as a method to create conformationally restricted dopamine (B1211576) analogues, a strategy that could be adapted to the 2-benzylbenzoic acid scaffold. researchgate.net In other inhibitor design programs, the synthesis of conformationally restricted analogues, while often resulting in reduced potency, has provided crucial insights into the required geometry of key functional groups for biological activity. umich.edu Studies on compounds affecting root gravitropism have also shown that the nature of the bridge (saturated vs. unsaturated) between the two aryl rings is a critical determinant of activity. tandfonline.com

StrategyExample ModificationRationalePotential OutcomeReference
Linker RigidificationReplace -CH₂- bridge with -C(=O)- bridge (Benzoyl analogue)Reduce rotational freedom to mimic a potential bound conformation.May increase affinity; provides SAR insight. nih.gov
Ring Fusion / BridgingCreate a new ring connecting the two aryl moieties (e.g., Benzazepine).Severely restrict conformation to a single, well-defined geometry.Defines the spatial relationship required for activity. researchgate.net
Bridging Atom VariationVary the length and saturation of the atom bridge.Systematically probe the optimal distance and angle between the two aryl rings.Identifies the most favorable molecular geometry. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies Guided by the 2-Benzylbenzoic Acid Framework

Scaffold hopping and bioisosteric replacement are key strategies in drug design used to discover novel active compounds, improve physicochemical properties, or escape existing patent space while retaining biological activity. nih.govresearchgate.net The 2-benzylbenzoic acid structure can serve as a starting point or a reference for such explorations.

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties. A direct test of the 2-benzylbenzoic acid scaffold as a bioisostere was performed in a study of fenamate-type Slo2.1 channel activators. nih.gov Fenamates are N-aryl substituted anthranilic acids. When 2-benzylbenzoic acid (replacing the N-aryl and imino bridge with a benzyl group) was tested, it was found to be inactive, demonstrating that the imino bridge is a critical and non-replaceable part of the fenamate pharmacophore for that specific target. nih.gov

In another example, researchers developing metallo-β-lactamase VIM-2 inhibitors identified a fragment hit and then tested commercially available analogues to explore the SAR. uit.no Among the tested compounds were 2-benzylbenzoic acid and 2-benzoylbenzoic acid. This approach uses the core idea of bioisosteric replacement to rapidly understand which structural features are essential for binding. uit.no

Scaffold hopping is a more drastic change, where the central core of the molecule is replaced entirely while maintaining the 3D orientation of key interacting groups. nih.gov For example, one could envision replacing the entire 2-benzylbenzoic acid backbone with a different heterocyclic system that positions an acidic group and a large aromatic moiety in a similar spatial arrangement. The use of a 1,2,3-triazole system as a replacement for a phenol (B47542) ring in one inhibitor and a carboxylic acid in another exemplifies the power of this approach to generate novel chemical matter. rsc.org

StrategyOriginal Group / ScaffoldPotential ReplacementRationaleReference (Concept)
Bioisosteric ReplacementCarboxylic Acid (-COOH)Tetrazole, HydroxytriazoleMimic the acidic proton and hydrogen bonding pattern with improved metabolic stability or cell penetration. rsc.org
Bioisosteric ReplacementBenzyl Bridge (-CH₂-)Thioether (-S-), Ether (-O-), Amine (-NH-)Alter flexibility, polarity, and hydrogen bonding potential of the linker.
Bioisosteric ReplacementPhenyl RingPyridine, ThiopheneIntroduce heteroatoms to modulate solubility, metabolism, and create new H-bonding interactions. baranlab.org
Scaffold Hopping2-Benzylbenzoic Acid CoreSubstituted N-phenylphthalamic acidMaintain the relative orientation of the two aryl rings and the acid functionality on a different backbone. nih.govresearchgate.net

Applications of 2 Benzylbenzoic Acid in Advanced Materials and Catalysis Research

Catalytic Applications of 2-Benzylbenzoic Acid and Its Derivatives

2-Benzylbenzoic acid serves as a crucial precursor in acid-catalyzed intramolecular cyclization reactions, primarily for the synthesis of anthrone (B1665570) and its derivatives. This process, a type of Friedel-Crafts reaction, is fundamental in organic synthesis for creating polycyclic aromatic systems.

Research has extensively studied the acid-catalyzed cyclodehydration of 2-benzylbenzoic acids to understand reaction mechanisms and optimize product yields. open.ac.ukopen.ac.uk In these reactions, a strong acid catalyst facilitates the removal of a water molecule, leading to the formation of a new ring. The electrophilicity of both the substrate (the specific 2-benzylbenzoic acid derivative) and the catalyst plays a critical role in the reaction's success and rate. open.ac.ukopen.ac.uk

A variety of acids have been employed to effect this transformation, including:

Methanesulphonic acid

Sulphuric acid

Polyphosphoric acid

Trifluoromethanesulphonic acid open.ac.ukopen.ac.uk

The reaction mechanism involves the protonation of the carboxylic acid group, which then generates a reactive acylium ion intermediate. This intermediate undergoes an intramolecular electrophilic attack on the adjacent benzyl (B1604629) ring to form the cyclized product, anthrone. Studies involving substituted 2-benzylbenzoic acids have been instrumental in creating Hammett plots to analyze the electronic effects of substituents on the reaction rate. open.ac.ukopen.ac.uk These investigations have shown that the rate-limiting step can vary depending on whether electron-donating or electron-withdrawing groups are present on the aromatic rings. open.ac.uk

Furthermore, 2-benzylbenzoic acids have been utilized in a two-step procedure involving cyclization with triflic acid followed by reductive dehydration to produce substituted anthracene (B1667546) derivatives in excellent yields. beilstein-journals.org This highlights the compound's role as a versatile building block for complex aromatic structures.

Table 1: Research Findings on the Cyclodehydration of 2-Benzylbenzoic Acid

Catalyst Used Reactant Product Key Finding Reference(s)
Methanesulphonic Acid, Sulphuric Acid, Polyphosphoric Acid 2-Benzylbenzoic Acid Anthrone Serves as a model reaction to study Friedel-Crafts cyclodehydration mechanisms. open.ac.ukopen.ac.uk

Organocatalysis and Acid Catalysis Employing 2-Benzylbenzoic Acid

While 2-benzylbenzoic acid is not a widely used organocatalyst itself, it serves as a key substrate in acid-catalyzed reactions, particularly intramolecular cyclizations. The study of these reactions provides fundamental insights into reaction mechanisms and the behavior of carboxylic acids under strong acid conditions.

A significant area of research has been the acid-catalyzed cyclodehydration of 2-benzylbenzoic acid and its derivatives to form anthrone and substituted anthrones. This reaction is a classic example of a Friedel-Crafts-type intramolecular acylation. Research has explored the use of various strong acids to effect this transformation, with the reaction kinetics and product distribution being highly dependent on the acid medium and any substituents on the aromatic rings.

A detailed study investigated the cyclodehydration of 2-benzylbenzoic acids using several strong acids. The research focused on measuring reaction rates and identifying the resulting products to understand the influence of electrophilicity on the reaction mechanism. cymitquimica.com Complications such as the subsequent oxidation of the desired anthrone product to the corresponding anthraquinone (B42736) were noted, particularly in sulphuric acid. cymitquimica.com

Research Findings on Acid-Catalyzed Cyclodehydration of 2-Benzylbenzoic Acids cymitquimica.com
Acid CatalystSubstrate TypeKey ObservationPrimary Product
Sulphuric Acid2-Benzylbenzoic acidCyclodehydration occurred, but was complicated by subsequent oxidation of the initial product.Anthraquinone
Methanesulphonic AcidSubstituted 2-benzylbenzoic acidsServed as the primary medium for kinetic studies and synthesis of new derivatives.Substituted Anthrones
Polyphosphoric Acid2-Benzylbenzoic acidsInvestigated as an alternative cyclodehydration agent.Anthrones
Trifluoromethanesulphonic Acid2-Benzylbenzoic acidsEmployed as a strong acid catalyst in the study.Anthrones

Role as a Co-catalyst or Additive in Transition Metal Catalysis

In the realm of transition metal catalysis, carboxylic acids are frequently employed as additives or co-catalysts. They can participate in protonolysis of metal pre-catalysts, act as directing groups, or serve as ligands that modulate the electronic and steric environment of the metal center.

Research has shown that 2-benzylbenzoic acid can function effectively in this capacity. In a study on rhodium-catalyzed C-H activation and annulation reactions, various carboxylic acids were screened for their efficacy. It was found that 2-benzylbenzoic acid, along with similar structures like 2-phenoxybenzoic acid, afforded higher product yields compared to a standard like salicylic (B10762653) acid. fengchengroup.com This suggests that the specific structure of 2-benzylbenzoic acid plays a beneficial role in the catalytic cycle, potentially through favorable interactions with the transition state or by enhancing the solubility and stability of the catalytic species. fengchengroup.com The results indicated that such acids with poor water solubility might promote reactions occurring on water, where trans-phase interactions enhance the reaction rate. fengchengroup.com

Supramolecular Assembly and Crystal Engineering of 2-Benzylbenzoic Acid

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which are governed by intermolecular interactions. The carboxylic acid group is a robust functional group for forming predictable and strong hydrogen-bonding motifs, making benzoic acid derivatives common targets in supramolecular chemistry.

Hydrogen Bonding Networks and Intermolecular Interactions in 2-Benzylbenzoic Acid Assemblies

Detailed crystallographic data for 2-benzylbenzoic acid is not extensively reported in publicly available literature. However, based on its structure and the well-documented behavior of other carboxylic acids, its supramolecular assembly is expected to be dominated by hydrogen bonding. The carboxylic acid group can form strong O-H···O hydrogen bonds, typically leading to the formation of a centrosymmetric dimer synthon. This is a common and highly stable motif in the crystal structures of most simple carboxylic acids.

Co-crystallization Strategies for Enhanced Material Functionality

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering its covalent structure. This is achieved by combining a target molecule with a second molecule (a "coformer") in a specific stoichiometric ratio within a crystal lattice.

While there are numerous studies on the co-crystallization of benzoic acid and its derivatives with various coformers, specific research detailing co-crystallization strategies for 2-benzylbenzoic acid is limited in the available literature. mdpi.comrsc.org However, its structural features—a strong hydrogen bond donor/acceptor in the carboxyl group and aromatic rings capable of π-stacking—make it a viable candidate for co-crystal formation. Potential coformers would likely be molecules with complementary hydrogen bonding sites, such as pyridines, amides, or other carboxylic acids, which could form robust supramolecular synthons and lead to the creation of new crystalline materials with potentially enhanced or modified functionalities.

Computational and Theoretical Studies on 2 Benzylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular geometry, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. For 2-benzylbenzoic acid, a key transformation studied is its acid-catalyzed cyclodehydration to form anthrone (B1665570).

Theoretical investigations have explored the mechanism of this intramolecular cyclization. Studies involving catalysts such as polyphosphoric acid (PPA), methanesulphonic acid, and sulphuric acid have been conducted. Kinetic measurements using ultraviolet spectroscopy to monitor the formation of the anthrone product (observed by its maximum absorbance at 346 nm) revealed that the reaction is first-order with respect to 2-benzylbenzoic acid. The research aimed to clarify the nature of the transition state in such electrophilic aromatic substitutions.

Summary of Reaction Pathway Analysis Studies
TransformationMethodologyKey FindingsCatalysts Used
Cyclodehydration to AnthroneKinetic Measurements (UV Spectroscopy)Reaction is first-order in 2-benzylbenzoic acid.Polyphosphoric acid, Methanesulphonic acid, Sulphuric acid

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are theoretical analyses that provide deeper insights into a molecule's electronic structure. NBO analysis examines charge delocalization and hyperconjugative interactions by transforming the calculated wave function into localized orbitals representing bonds and lone pairs. AIM theory defines atoms and bonds based on the topology of the electron density.

While detailed NBO and AIM analyses specific to 2-benzylbenzoic acid are not extensively documented in the available literature, such studies are common for related compounds like 2-benzoylbenzoic acid. researchgate.netresearchgate.netresearchgate.net For 2-benzylbenzoic acid, an NBO analysis would be expected to quantify the stabilizing interactions between the filled π-orbitals of the aromatic rings and the empty σ* orbitals of adjacent bonds, as well as the delocalization involving the carboxylic acid group. AIM analysis would precisely map the bond paths and critical points in the electron density, defining the atomic interactions and highlighting regions of charge concentration and depletion.

Density Functional Theory (DFT) for Reaction Pathway Analysis of 2-Benzylbenzoic Acid Transformations

Molecular Dynamics Simulations of 2-Benzylbenzoic Acid in Various Environments

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a dynamic picture of molecular behavior in different environments. easychair.org

The conformation and reactivity of 2-benzylbenzoic acid are influenced by its surrounding solvent. The molecule possesses both nonpolar (the two aromatic rings) and polar (the carboxylic acid group) regions. MD simulations can model how solvent molecules arrange around these different parts and affect the molecule's rotational freedom and intermolecular interactions. easychair.org

Specific MD studies detailing the behavior of 2-benzylbenzoic acid in various solvents are limited. However, research on analogous molecules like 4-benzoylbenzoic acid in aqueous clusters shows that solvent interactions, particularly with the carboxylic acid group, are crucial for accurately simulating spectroscopic properties and acid-base equilibria. rsc.orgnsf.govnsf.gov For 2-benzylbenzoic acid, one would anticipate that polar solvents would stabilize the acid form through hydrogen bonding, while nonpolar solvents would favor conformations that minimize the exposure of the polar carboxylic group. These interactions directly impact the energy barriers for conformational changes and chemical reactions.

Understanding how molecules like 2-benzylbenzoic acid interact with biological targets such as enzymes is crucial for applications in biochemistry and drug design. MD simulations can reveal the dynamic process of a ligand binding to a protein's active site. easychair.org

While direct MD simulation studies on 2-benzylbenzoic acid with a specific protein target are not prominent, research on its isomer, 4-benzylbenzoic acid , provides relevant insights. Molecular dynamics simulations were used to study the interaction of 4-benzylbenzoic acid with the active site of the enzyme CYP199A4. adelaide.edu.au These studies showed that CYP199A4 was capable of catalyzing the efficient benzylic oxidation of 4-benzylbenzoic acid. adelaide.edu.au Such computational approaches are vital for predicting potential metabolic pathways and for engineering enzymes with new functionalities.

Solvent Effects on Conformation and Reactivity

Prediction of Spectroscopic Signatures for Mechanistic and Structural Elucidation of 2-Benzylbenzoic Acid

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, which helps in confirming molecular structures and elucidating reaction mechanisms.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic spectra (UV-Visible) by calculating vertical excitation energies and oscillator strengths. researchgate.net Similarly, vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule.

For 2-benzylbenzoic acid, spectroscopic methods have been used in a practical sense to follow its reactivity. For instance, the cyclization reaction to anthrone was monitored experimentally using UV spectroscopy, leveraging the distinct absorption of the product. While comprehensive theoretical predictions of the full spectroscopic profile of 2-benzylbenzoic acid are not widely published, the principles are well-established from studies on similar aromatic carboxylic acids. researchgate.netresearchgate.netrsc.org These theoretical spectra serve as a benchmark for comparison with experimental data, aiding in structural confirmation and the analysis of complex chemical transformations.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Predicting Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation and understanding electronic environments within a molecule. For 2-benzylbenzoic acid and its derivatives, Density Functional Theory (DFT) calculations have been employed to predict ¹H NMR chemical shifts. nih.gov

Recent studies have highlighted that the ¹H NMR chemical shifts of substituents ortho to a benzoic acid ester moiety can deviate from conventional prediction protocols. nih.gov To understand these discrepancies, detailed computational studies using DFT have been initiated. nih.gov While specific calculated values for 2-benzylbenzoic acid are not extensively published in isolation, the methodology is well-established. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

Challenges in accurately predicting chemical shifts can arise from the conformational flexibility of the benzyl (B1604629) group and the influence of intermolecular interactions, such as hydrogen bonding in the case of the carboxylic acid dimer. science.gov The choice of computational method, including the functional and basis set, is crucial for obtaining results that correlate well with experimental data. rsc.org For instance, methods like B3LYP with a 6-311++G** basis set have been successfully used for similar aromatic carboxylic acids. rsc.org

Table 1: Representative Theoretical vs. Experimental Chemical Shift Approaches

Parameter Computational Approach Key Considerations
¹H Chemical Shift DFT (e.g., B3LYP/6-311++G**) rsc.org Solvent effects, conformational averaging, choice of functional and basis set. nih.govrsc.org
¹³C Chemical Shift DFT, GIAO method Provides insight into the electronic structure and hybridization.
Coupling Constants DFT calculations Dependent on dihedral angles (Karplus relationship) and substituent electronegativity.

Vibrational Frequency Analysis for Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and monitoring chemical reactions. Theoretical vibrational frequency analysis provides a basis for assigning experimental spectral bands to specific molecular motions.

For 2-benzylbenzoic acid, DFT calculations, such as those at the B3LYP/6-311++G level of theory, can predict the vibrational spectrum. researchgate.net These calculations yield a set of normal modes and their corresponding frequencies. A recent study performed a vibrational assignment of the characteristic group frequencies and coupled modes for 2-benzoylbenzoic acid using Cartesian coordinate displacement analysis. researchgate.net

This theoretical analysis is valuable for:

Confirming molecular structure: The calculated spectrum of a proposed structure can be compared with the experimental spectrum for verification.

Understanding reaction dynamics: By calculating the vibrational frequencies of reactants, transition states, and products, it is possible to monitor reaction progress and identify key intermediates. For example, the characteristic C=O stretching frequency of the carboxylic acid and the various C-H and C-C stretching and bending modes of the aromatic rings can be tracked.

Interpreting complex spectra: The calculations help to disentangle and assign overlapping peaks in an experimental spectrum.

Changes in the vibrational spectra, such as shifts in the carbonyl stretch or alterations in the fingerprint region, can indicate the consumption of reactants and the formation of products during processes like esterification or amidation of the carboxylic acid group.

Conformational Analysis and Energy Landscapes of 2-Benzylbenzoic Acid and its Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. 2-Benzylbenzoic acid possesses a degree of rotational freedom around the single bond connecting the benzyl group to the benzoic acid ring, leading to different possible conformations.

Computational methods are essential for exploring the potential energy surface and identifying low-energy conformations. escholarship.org Techniques such as molecular mechanics and quantum mechanics (DFT) can be used to calculate the energy of the molecule as a function of the dihedral angle between the two aromatic rings.

The resulting energy landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For 2-benzylbenzoic acid, the lowest energy conformation will likely involve a specific orientation of the benzyl group relative to the carboxylic acid to minimize steric hindrance and optimize any weak intramolecular interactions. The conformational landscape can be significantly influenced by the presence of substituents on either aromatic ring.

Understanding the conformational preferences is critical for drug design, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in solution.

Machine Learning and AI Applications in 2-Benzylbenzoic Acid Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to accelerate discovery and optimize processes. beilstein-journals.org

Predictive Modeling for Synthesis Optimization

ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield or the optimal reaction conditions. beilstein-journals.org For the synthesis of 2-benzylbenzoic acid and its derivatives, ML models could be developed to:

Predict optimal catalysts, solvents, and temperatures: By analyzing data from previous syntheses of similar compounds, a model could suggest the conditions most likely to maximize the yield and purity of the desired product. mdpi.com

Forecast reaction yields: Given a set of reactants and conditions, an ML model can predict the expected yield, saving time and resources on experimental trial and error. beilstein-journals.org

Guide automated synthesis platforms: ML models can be integrated with robotic systems to enable high-throughput screening of reaction conditions and autonomous optimization of synthetic routes. beilstein-journals.org

These models typically use molecular fingerprints or descriptors to represent the reactants and products numerically, allowing the algorithm to identify patterns and relationships in the data.

Ligand Design and Virtual Screening based on 2-Benzylbenzoic Acid Scaffolds

The 2-benzylbenzoic acid scaffold has been identified as a promising starting point for the design of inhibitors for various biological targets, including bacterial RNA polymerase. nih.govpolyu.edu.hk ML and AI play a crucial role in this area through:

Virtual Screening: Large compound libraries can be computationally screened against a target protein to identify potential binders. ML models, trained on known active and inactive compounds, can rapidly prioritize molecules for further experimental testing, significantly reducing the time and cost of drug discovery. scispace.comnih.gov For instance, a pharmacophore model based on the 2-benzylbenzoic acid structure can be used to search for molecules with similar 3D arrangements of chemical features. polyu.edu.hk

De Novo Ligand Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. Starting with the 2-benzylbenzoic acid scaffold, these models can suggest modifications and new functional groups to enhance binding interactions.

Predictive Modeling of ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed ligands, helping to identify candidates with favorable drug-like properties early in the design process.

In one study, a pharmacophore docking model was used to guide the structural optimization of benzyl and benzoyl benzoic acid derivatives as inhibitors of the bacterial RNA polymerase-sigma factor interaction. nih.govpolyu.edu.hk This computational approach, a form of virtual screening, helped in understanding the structure-activity relationships and in designing more potent compounds. nih.gov

Advanced Analytical Techniques in the Research of 2 Benzylbenzoic Acid

High-Resolution Mass Spectrometry for Mechanistic Studies and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of 2-benzylbenzoic acid and its related compounds, offering precise mass measurements that facilitate the determination of elemental compositions for parent molecules, intermediates, and metabolites.

Isotope-Resolved Mass Spectrometry for Tracing Reaction Pathways

Isotope labeling is a powerful strategy for elucidating reaction mechanisms. In the context of 2-benzylbenzoic acid research, stable isotope tracing can be employed to follow the transformation of specific atoms through a reaction sequence. For instance, in studies of the acid-catalyzed cyclodehydration of 2-benzylbenzoic acids, deuterium (B1214612) isotope effect investigations have been conducted to shed light on the reaction mechanism. open.ac.uk The general methodology involves synthesizing an isotopically labeled version of 2-benzylbenzoic acid (e.g., with Deuterium or Carbon-13) and monitoring the distribution of the isotope in the products and intermediates using HRMS.

The use of a labeled compound, such as a deuterated variant, allows researchers to track the fate of specific hydrogen atoms during the reaction. nih.gov By comparing the mass spectra of products from labeled and unlabeled starting materials, it is possible to determine whether a particular C-H bond is broken in the rate-determining step of the reaction. For example, the absence of a significant kinetic isotope effect in the cyclodehydration of 2-benzylbenzoic acid suggests that the cleavage of the bond to the isotopic label is not involved in the slowest step of the reaction. open.ac.uk This approach, combining isotope labeling with high-resolution mass analysis, provides definitive evidence for proposed reaction pathways. nih.gov

Tandem Mass Spectrometry for Structural Characterization of Intermediates

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for the structural elucidation of unknown compounds, reaction intermediates, and fragmentation products without needing to isolate each component in a pure form. researchgate.net This technique involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it through collision-activated dissociation (CAD), and analyzing the resulting product ions. researchgate.net The fragmentation pattern serves as a molecular fingerprint, providing rich structural information. researchgate.net

In the study of 2-benzoylbenzoic acid, a closely related compound and precursor, positive-mode atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry has been used to differentiate between regioisomers. researchgate.net The protonated molecule of 2-benzoylbenzoic acid ([M+H]⁺ at m/z 227) undergoes characteristic fragmentation. nih.gov The analysis of these fragments helps in confirming the structure of reaction intermediates, such as those formed during the synthesis of isoindolinone derivatives from 2-benzoylbenzoic acid. researchgate.net

A summary of the primary fragment ions observed in the MS/MS spectrum of protonated 2-benzoylbenzoic acid is provided below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossSource
227.0703209H₂O (Water) nih.gov
227.0703181H₂O + CO (Water + Carbon Monoxide) nih.govnist.gov
227.0703152C₅H₅O (from benzoyl group cleavage) nih.govnist.gov
227.0703149C₆H₄O₂ nih.gov
227.0703105C₇H₅O₃ (Carboxy-phenyl group) nist.gov
227.070377C₁₃H₉O₃ (Loss of Phenyl group) nih.govnist.gov

This table is based on data from public spectral databases and may not represent all possible fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the molecular structure and dynamics of chemical compounds in solution and the solid state. mdpi.compreprints.org For 2-benzylbenzoic acid and its derivatives, NMR provides critical data on atom connectivity and spatial arrangement. researchgate.netacs.org

Multidimensional NMR Techniques (2D-NMR, Solid-State NMR) for Detailed Structural Insights

While one-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental for routine characterization, complex molecular structures often exhibit overlapping signals that are difficult to interpret. mdpi.com Multidimensional NMR techniques, such as 2D-NMR, resolve these ambiguities by correlating nuclear spins through chemical bonds or through space. libretexts.orgnih.gov Experiments like HETCOR (Heteronuclear Correlation) can be used to establish ¹H-¹³C connectivities, confirming the carbon backbone and the assignment of proton signals in derivatives of 2-benzylbenzoic acid. mst.edu

Solid-state NMR (ssNMR) is particularly valuable for characterizing materials that are insoluble or exist as crystalline or amorphous solids. preprints.orgmdpi.com Techniques like magic-angle spinning (MAS) and cross-polarization (CP) enhance spectral resolution and sensitivity for nuclei like ¹³C. preprints.org This allows for the detailed structural analysis of solid forms of 2-benzylbenzoic acid or its polymeric derivatives, providing insights into molecular conformation and packing that are inaccessible in solution-state NMR. mst.edumdpi.com

In Situ NMR for Real-Time Reaction Kinetics of 2-Benzylbenzoic Acid Reactions

Understanding the kinetics of a chemical reaction is key to optimizing conditions and elucidating its mechanism. In situ or real-time NMR spectroscopy allows for the continuous monitoring of a reaction as it proceeds directly within the NMR spectrometer. copernicus.org By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be quantified over time. nih.gov

This approach has been applied to study the kinetics of reactions like the acid-catalyzed cyclodehydration of 2-benzylbenzoic acids. open.ac.uk In such an experiment, the reaction is initiated inside the NMR tube, often through rapid mixing of reagents or a sudden temperature jump, and a series of spectra are recorded. copernicus.orgnih.gov The change in signal intensity corresponding to specific protons or carbons on the 2-benzylbenzoic acid molecule and the resulting cyclized product can be plotted against time to determine reaction rate constants. open.ac.uknih.gov This provides invaluable data for mechanistic proposals, such as identifying the rate-limiting step of the transformation. open.ac.uk

Chromatographic Separations for Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation, isolation, and purification of 2-benzylbenzoic acid from reaction mixtures and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of 2-benzylbenzoic acid and its derivatives. nih.govpolyu.edu.hk An HPLC system equipped with a suitable column (e.g., C18) and a UV detector can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.govust.edu The purity of a sample can be accurately quantified by analyzing the area percentage of the corresponding peak in the chromatogram. nih.govexsyncorp.com

Thin-layer chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic method frequently used to monitor the progress of a reaction involving 2-benzylbenzoic acid. google.com By spotting the reaction mixture on a TLC plate at different time points and developing it with an appropriate solvent system, researchers can qualitatively observe the consumption of the starting material and the formation of the product, allowing them to determine when the reaction is complete. google.com It is also commonly used to identify the optimal solvent conditions for larger-scale purification via column chromatography.

Chiral Chromatography for Enantiomeric Excess Determination of Derivatives

While 2-benzylbenzoic acid itself is achiral, many of its derivatives, particularly those synthesized for pharmaceutical applications, possess chiral centers. Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is critical. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose.

The principle involves the differential interaction of enantiomers with the chiral environment of the column, leading to different retention times and thus, separation. For instance, the synthesis of chiral phthalides from 2-benzoylbenzoic acid derivatives results in racemic mixtures. Developing a suitable chiral HPLC method, which involves careful selection of the chiral column and the mobile phase, is essential to separate and quantify the enantiomers. jespublication.com

In a specific example involving a complex derivative, (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one, which is synthesized from a 2-benzoylbenzoic acid derivative, supercritical fluid chromatography (SFC) with a chiral column was employed. nih.gov This technique successfully separated the enantiomers, allowing for the determination of an enantiomeric excess greater than 98%. nih.gov Similarly, chiral HPLC was used to confirm an enantiomeric excess of 95% for a β-hydroxyester intermediate in a multi-step synthesis. core.ac.uk

Table 1: Example of Chiral Separation Conditions for a 2-Benzoylbenzoic Acid Derivative nih.gov

Parameter Condition
Technique Supercritical Fluid Chromatography (SFC)
Column Lux cellulose-3, 10 x 250 mm
Co-solvent Methanol (10% isocratic)
Flow Rate 15 mL/min
Temperature 40 °C
Detection UV

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Sample Analysis

For analyzing 2-benzylbenzoic acid and its derivatives within complex mixtures, such as reaction byproducts, biological matrices, or environmental samples, coupled chromatographic and spectrometric techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide both separation of components and their structural identification.

GC-MS is particularly useful for volatile and thermally stable compounds. The NIST (National Institute of Standards and Technology) database contains GC-MS data for 2-benzylbenzoic acid, showing its characteristic mass spectrum which can be used for identification. nih.govnist.gov The technique is effective for identifying and quantifying various benzoic acid derivatives in complex samples, such as human plasma, after a derivatization step to increase volatility. nih.gov For instance, a method involving derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) allows for the successful separation and quantification of numerous phenolic and benzoic acids. nih.gov

LC-MS and its tandem version, LC-MS/MS, are powerful tools for analyzing less volatile or thermally fragile derivatives. In one study, LC-MS/MS was used to analyze the metabolites of various plant extracts, successfully identifying dozens of compounds, including phenolic and benzoic acids. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide detailed structural information. For 2-benzoylbenzoic acid, collision-activated dissociation (CAD) shows a characteristic loss of a water molecule (H₂O). researchgate.net In a study of potential drug candidates derived from 2-benzylbenzoic acid, a microsomal stability assay utilized an LC/MS/MS method to quantify the remaining compound after incubation with rat liver microsomes. nih.gov

X-ray Crystallography for Detailed Structural Analysis of 2-Benzylbenzoic Acid Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and how it packs in the solid state.

Single-Crystal X-ray Diffraction of Novel Derivatives

Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a molecule. This technique has been extensively used to characterize novel derivatives and coordination complexes of 2-benzylbenzoic acid (referred to as 2-benzoylbenzoate or 'bba' in its coordinated form).

For example, the structures of two mixed-ligand copper(II) complexes, bis(2-benzoylbenzoate)di(pyridazine)copper(II) and bis(2-benzoylbenzoate)bis(4-picoline)copper(II), were determined by SCXRD. tandfonline.com These studies revealed that both complexes crystallize in the monoclinic P2₁/c space group and provided detailed information on the coordination environment of the copper(II) center. tandfonline.com Similarly, the crystal structure of a different Cu(II) complex with 2-benzoylbenzoic acid and 1,10-phenanthroline (B135089) was found to be a distorted octahedral geometry, also in the P2₁/c space group. ub.ro

Organotin(IV) carboxylates derived from 2-benzoylbenzoic acid have also been synthesized and their molecular structures elucidated by SCXRD, revealing complex supramolecular architectures held together by various intermolecular interactions. researchgate.nettandfonline.com The absolute stereochemistry of a chiral derivative, crucial for understanding its biological activity, was unequivocally determined using single-crystal X-ray crystallography. nih.gov

Table 2: Crystallographic Data for a Copper(II) 2-Benzoylbenzoate Derivative ub.ro

Parameter [Cu(C₁₄H₉O₃)₂(C₁₂H₈N₂)]
Chemical Formula C₄₀H₂₆CuN₂O₆
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.955(4)
b (Å) 8.3618(17)
c (Å) 27.890(8)
β (°) 131.635(18)

Powder X-ray Diffraction for Polymorph Screening in Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties like solubility and stability. Powder X-ray Diffraction (PXRD) is a primary tool for screening and identifying polymorphs. rigaku.comunits.it Each polymorphic form gives a unique diffraction pattern, acting as a "fingerprint." rigaku.com

While specific studies on the polymorphism of 2-benzylbenzoic acid itself are not prominent in the cited literature, the techniques are broadly applied to related molecules and are essential in its research context. For instance, PXRD is used to identify different polymorphs of active pharmaceutical ingredients and co-crystals. mdpi.comgoogle.com In a study on nefiracetam, PXRD was used to screen for new solid forms, and it was noted that co-crystallization attempts with 2-benzoylbenzoic acid were made. nih.gov The technique is crucial for confirming the formation of a new co-crystal or identifying which polymorph is present in a bulk sample by comparing the experimental pattern to simulated patterns from single-crystal data. mdpi.com The presence of trace amounts of a different polymorph can also be detected, which is important for quality control. rigaku.com

Environmental Fate, Degradation Pathways, and Toxicology Research Focus of 2 Benzylbenzoic Acid

Photodegradation Studies in Aqueous and Atmospheric Environments

2-Benzylbenzoic acid's behavior when exposed to light in water and air is a key area of environmental research. As a compound containing a benzophenone (B1666685) structure, it has the potential to absorb UV light and initiate photochemical reactions. cymitquimica.com Studies have investigated its role as a photosensitizer, a substance that can absorb light energy and transfer it to other molecules, initiating their degradation. acs.orgacs.org

Research has utilized 2-benzylbenzoic acid and its derivatives as model compounds to understand the photochemical processes affecting pollutants in the environment. acs.orgnih.gov For instance, it has been used as a proxy for chromophoric dissolved organic matter (CDOM), which plays a significant role in the sunlight-driven degradation of aquatic contaminants. nih.gov

Identification of Photolytic Byproducts of 2-Benzylbenzoic Acid

The photodegradation of 2-benzylbenzoic acid esters involves the release of an alcohol and the formation of byproducts derived from the acid moiety. acs.org The specific byproducts formed depend on the reaction conditions, particularly the presence of hydrogen or electron donors. researchgate.net

In the presence of a hydrogen donor like 2-propanol, the primary photoproduct is a dimer called 3,3'-diphenylbiphthalidyl. researchgate.net This is formed through the dimerization of a ketyl radical intermediate. researchgate.net Conversely, when an electron donor such as an amine is present, the main byproduct is 3-phenylphthalide, which results from the reduction of the ketone followed by lactonization. researchgate.netalfa.co.kr

The photochemical reactivity of 2-benzylbenzoic acid is characteristic of benzophenones, involving photoinitiated hydrogen atom or electron transfer to the excited carbonyl group. acs.org

Quantum Yield Determination for Photochemical Reactions

The quantum yield is a measure of the efficiency of a photochemical reaction. For esters of 2-benzylbenzoic acid, the quantum yields for the release of alcohols upon photolysis have been determined to be around 0.3. researchgate.net

In atmospheric chemistry research, the quantum yields of radical production initiated by photosensitizers like 4-benzoylbenzoic acid (an isomer of 2-benzylbenzoic acid) have been quantified. nih.gov For instance, the quantum yields of hydroperoxyl radical (HO₂) formation were found to be between 10⁻⁷ and 5 × 10⁻⁵ when initiated by 4-benzoylbenzoic acid in the presence of other organic compounds. nih.gov

The reactivity of the triplet excited state of 2-benzylbenzoic acid (A2BB) has also been studied. The second-order rate constant between A2BB and molecular oxygen was determined to be 6.35 ± 0.69 × 10⁸ M⁻¹ s⁻¹ at a natural pH of 3.6. acs.org

Table 1: Photochemical Reaction Data for 2-Benzylbenzoic Acid and Related Compounds

ParameterCompound/ConditionValueReference
Alcohol Release Quantum Yield2-Benzoylbenzoate Esters~0.3 researchgate.net
HO₂ Formation Quantum Yield4-Benzoylbenzoic Acid10⁻⁷ - 5 × 10⁻⁵ nih.gov
Rate Constant with O₂Triplet 2-Benzoylbenzoic Acid (A2BB*)6.35 ± 0.69 × 10⁸ M⁻¹ s⁻¹ acs.org

Biodegradation Pathways and Microbial Metabolism of 2-Benzylbenzoic Acid

The biodegradation of aromatic compounds like 2-benzylbenzoic acid is a critical process in the environment. While specific studies on the complete microbial degradation pathway of 2-benzylbenzoic acid are not abundant, research on related benzoyl and benzoic acid compounds provides significant insights.

Identification of Bacterial Strains Capable of Degradation

Research has identified bacterial strains with the ability to degrade various benzoic acid derivatives, suggesting potential for the breakdown of 2-benzylbenzoic acid. For example, Nocardia species have been shown to reduce benzoic acids. asm.org A study on the inhibition of bacterial RNA polymerase identified that derivatives of benzyl (B1604629) and benzoyl benzoic acid exhibit antimicrobial activity against bacteria like Staphylococcus aureus and Streptococcus pneumoniae. While this indicates an interaction, it does not confirm degradation.

The broader field of anaerobic degradation of benzenoid compounds points to bacteria such as the photosynthetic Rhodopseudomonas palustris and various denitrifying pseudomonads as key players in breaking down benzoic acid structures. nih.gov Additionally, Sphingomonas sp. and Aspergillus species have been identified as degraders of 3-phenoxy benzoic acid, a related aromatic acid. mdpi.com

Elucidation of Enzymatic Degradation Mechanisms

The anaerobic degradation of many aromatic compounds converges on a central intermediate: benzoyl-Coenzyme A (benzoyl-CoA). nih.gov The initial steps typically involve the activation of the benzoic acid to its CoA thioester. nih.gov

In aerobic organisms like Nocardia sp., an aryl aldehyde oxidoreductase enzyme has been purified that catalyzes the reduction of benzoic acid. asm.org This enzyme requires ATP and NADPH as cofactors to first convert the acid to an acyl-AMP intermediate, which is then reduced to the corresponding aldehyde. asm.org The substrate specificity of this enzyme has been tested against various substituted benzoic acids, showing that it can act on 3-benzoylbenzoic acid but not on 2-benzoylbenzoic acid under the tested conditions. asm.org

Table 2: Substrate Specificity of Aryl Aldehyde Oxidoreductase from Nocardia sp.

SubstrateRelative Activity (%)
Benzoic acid100
2-Benzoylbenzoic acid0
3-Benzoylbenzoic acid53
4-Benzoylbenzoic acid6
Source: asm.org

Environmental Distribution and Transformation Research

Research on the environmental presence of 2-benzylbenzoic acid indicates that while it is used in industrial applications, it has not been detected in atmospheric samples, unlike some other aromatic acids. acs.orgsolubilityofthings.com However, its methyl ester, benzoic acid, 2-benzoyl-, is proposed for use in quantities that warrant environmental assessment. canada.ca

If released into the environment, physical and chemical properties suggest it will likely partition to water. canada.ca It is expected to be persistent in water due to very low biodegradation, though it is anticipated to hydrolyze over time. canada.ca The hydrolysis product is also expected to be persistent. canada.ca

Studies using 2-benzylbenzoic acid as a model for photosensitized reactions in atmospheric water are helping to understand the transformation of other organic compounds, such as carboxylic and amino acids. acs.org These studies show that the contribution of triplet state reactivity, for which 2-benzylbenzoic acid is a proxy, is highly dependent on the specific model molecule chosen. acs.org

Ecotoxicological Research Studies on Aquatic and Terrestrial Organisms (Mechanistic Focus)

Research into the ecotoxicological impact of 2-benzylbenzoic acid, also known as 2-benzoylbenzoic acid, is an emerging field. While comprehensive data remains limited, studies on related aromatic acids and compounds with similar structural motifs, such as the benzophenone group, offer initial insights into the potential molecular mechanisms of toxicity in aquatic and terrestrial ecosystems. hpc-standards.comsigmaaldrich.com The available research underscores that the biological effects of such compounds are highly dependent on their specific chemical structure. plymouth.ac.uk

The molecular structure of an organic acid is a critical determinant of its toxicity to aquatic organisms. plymouth.ac.uk Research comparing different aromatic naphthenic acids (NAs) has demonstrated that even small changes in structure can lead to significant differences in toxicological outcomes. plymouth.ac.uk

A comparative study using the beavertail fairyshrimp (Thamnocephalus platyurus) and zebrafish (Danio rerio) embryos exposed to various aromatic acids revealed a wide range in acute toxicity. plymouth.ac.uk Notably, the diaromatic acid 4-(p-tolyl)benzoic acid was found to be approximately 30 times more toxic to fairyshrimp than its structural isomer, 2-benzylbenzoic acid, despite both having the identical chemical formula (C₁₄H₁₂O₂). plymouth.ac.uk This finding strongly indicates that the specific arrangement of the benzyl and carboxyl groups on the aromatic rings dictates the compound's interaction with biological targets and its subsequent toxicity. plymouth.ac.uk While 4-(p-tolyl)benzoic acid was among the most toxic compounds tested, with a 50% lethal concentration (LC50) of 8 µM, the toxicity of 2-benzylbenzoic acid was considerably lower. plymouth.ac.uk

The presence of the benzophenone moiety in 2-benzylbenzoic acid suggests a potential for phototoxicity, a mechanism known for other benzophenone derivatives. nih.gov These compounds can absorb UV light, leading to an excited triplet state. acs.org Studies on the related compound 4-benzoylbenzoic acid have shown that its triplet state can react with hydrogen peroxide to generate highly reactive hydroxyl radicals (HO•). acs.org This process suggests a plausible, though not directly demonstrated for 2-benzylbenzoic acid, mechanism of toxicity whereby the compound could induce oxidative stress in organisms upon exposure to sunlight in the aquatic environment. The generation of such reactive oxygen species (ROS) can lead to cellular damage, affecting lipids, proteins, and DNA.

Furthermore, studies on benzoic acid have shown that it can induce behavioral disruptions and ultrastructural changes in aquatic organisms. tandfonline.com In the gastropod mollusc Bellamya bengalensis, chronic exposure to benzoic acid resulted in defects in the operculum, appearing to compromise the formation of calcium carbonate crystals. tandfonline.com This suggests that disruption of biomineralization processes could be another potential toxic mechanism for its derivatives.

Direct experimental research on the metabolomic and proteomic responses to 2-benzylbenzoic acid is limited in currently available scientific literature. However, studies on structurally related compounds can provide a framework for understanding the potential molecular-level perturbations.

Proteomic Responses

To illustrate the potential proteomic effects, findings from a study on benzyl benzoate (B1203000) in zebrafish (Danio rerio) embryos are relevant. Benzyl benzoate is an ester that can be metabolized to benzoic acid and benzyl alcohol. hmdb.ca A label-free quantitative proteomic analysis was conducted on zebrafish embryos exposed to benzyl benzoate to identify differentially expressed proteins (DEPs) and understand the molecular pathways affected. researchgate.net

In the study, a total of 83 DEPs were identified, with 49 proteins being up-regulated and 34 down-regulated following exposure. researchgate.net Gene Ontology (GO) enrichment analysis revealed that these proteins were primarily associated with specific biological processes. The findings suggest that exposure can disrupt crucial cellular functions, including metabolism, transport, and stress responses. researchgate.net

The table below summarizes the key biological processes affected and the regulation of associated proteins in zebrafish embryos exposed to benzyl benzoate. researchgate.net

Biological Process CategoryRegulation StatusKey Affected Proteins (Examples)Implied Toxicological Effect
Organonitrogen Compound Biosynthesis Down-regulatedRibosomal proteins (rplp1, rps2, rps29), Elongation factor 1-alphaImpairment of protein synthesis and cellular growth
Lipid Transport Up-regulatedApolipoprotein Eb (ApoEb), Vitellogenin-1 (Vg1)Disruption of lipid metabolism and transport
Cytoskeletal Activity Up-regulatedKeratin 18 (krt18), Actin, cytoplasmic 1 (actb1)Alterations in cell structure and integrity
Stress Response Up-regulatedHeat shock protein 90 (hsp90a.1)Activation of cellular stress response pathways
Amide Biosynthetic Process Down-regulatedRibosomal proteinsDisruption of peptide bond formation and protein synthesis

This data is from a study on benzyl benzoate and is presented to illustrate potential proteomic responses. Direct proteomic data for 2-benzylbenzoic acid is not available. researchgate.net

Metabolomic Responses

Specific metabolomic studies detailing the effects of 2-benzylbenzoic acid on aquatic or terrestrial organisms were not found in the reviewed literature. Environmental metabolomics is a powerful tool used to uncover the biochemical responses of an organism to chemical stressors by analyzing changes in endogenous small-molecule metabolites. plymouth.ac.uk

Research on other pollutants in model organisms like the water flea (Daphnia magna) has shown that chemical exposure can cause significant perturbations in various metabolite classes, including amino acids, nucleosides, and organic acids. plymouth.ac.ukepa.govmdpi.com Commonly observed disruptions include alterations in energy metabolism (e.g., changes in glucose and lactate), protein synthesis and degradation (e.g., fluctuations in free amino acids), and responses to oxidative stress. plymouth.ac.uknih.gov A metabolomic investigation of 2-benzylbenzoic acid would likely focus on identifying such changes to elucidate its specific mode of action at the molecular level.

Future Research Directions and Emerging Paradigms for 2 Benzylbenzoic Acid

Integration of Artificial Intelligence and Robotics in 2-Benzylbenzoic Acid Research

Potential AI/Robotics ApplicationImpact on 2-Benzylbenzoic Acid Research
Predictive Modeling Forecasting biological activity and material properties of new derivatives.
Automated Synthesis High-throughput synthesis and screening of compound libraries.
Reaction Optimization Rapidly determining optimal conditions for synthesis and derivatization.
Data Analysis Extracting insights from large datasets generated during high-throughput screening.

Exploration of Novel Biocatalytic Pathways for Sustainable Production and Derivatization

In an era of increasing focus on green chemistry, biocatalysis offers an environmentally benign alternative to traditional synthetic methods. The use of enzymes or whole-organism biocatalysts for the production and modification of 2-benzylbenzoic acid and its derivatives is a promising area for future research. Biocatalytic reactions are typically performed under mild conditions, reducing energy consumption and waste generation.

Research has already demonstrated the potential of this approach. For example, the enantioselective reduction of γ-ketoacids and their esters, which can be derived from 2-benzylbenzoic acid, has been achieved using baker's yeast (Saccharomyces cerevisiae). researchgate.net This opens the door to producing optically active γ-aryl-γ-butyrolactones, which are valuable chiral building blocks in pharmaceuticals. researchgate.net Future work could focus on discovering and engineering novel enzymes (e.g., ketoreductases, hydrolases, or oxygenases) specifically tailored for the synthesis and derivatization of the 2-benzylbenzoic acid core. This could lead to the sustainable production of a wide range of valuable chiral compounds and complex molecules that are difficult to access through conventional chemistry.

Advanced Materials Development from 2-Benzylbenzoic Acid Scaffolds

The inherent properties of 2-benzylbenzoic acid, including its photochemical reactivity and rigid structure, make it an excellent building block for advanced materials. ontosight.ai Its derivatives have been explored for use in polymers and as UV absorbers. exsyncorp.comontosight.ai A significant future direction lies in the rational design and synthesis of novel functional materials based on this scaffold.

One area of exploration is the development of advanced nanomaterials. For instance, research has shown that 2-benzylbenzoic acid anions can be intercalated into magnesium aluminum layered double hydroxides to create novel UV-absorbing nanomaterials with enhanced thermal stability. ingentaconnect.com Future studies could expand on this by incorporating other functionalities into the 2-benzylbenzoic acid structure to create multifunctional materials, such as those with combined UV-blocking and self-healing properties. Furthermore, the compound serves as a monomer or additive in high-performance polymers like polyesters and polyamides, improving their UV stability and thermal resistance. exsyncorp.com Its derivatives are also being investigated for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), due to their capacity to absorb light and facilitate charge transport. exsyncorp.com

Material TypePotential ApplicationResearch Focus
Polymers High-performance plastics, UV-curable coatings, adhesives. exsyncorp.comSynthesis of new monomers for improved thermal and UV stability.
Nanomaterials UV absorbers, functional fillers. ingentaconnect.comIntercalation into layered materials and synthesis of novel nanoparticles.
Organic Electronics OLEDs, OPVs, sensors. exsyncorp.comDesign of derivatives with tailored electronic and photophysical properties.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensing.Use as an organic linker to create porous, crystalline materials.

Deepening Mechanistic Understanding in Biological and Catalytic Systems

While various applications of 2-benzylbenzoic acid and its derivatives have been identified, a deeper understanding of the underlying mechanisms is crucial for rational design and optimization. Future research will likely employ advanced spectroscopic techniques and computational modeling to unravel the intricate details of its interactions in both biological and catalytic systems.

In the biological realm, derivatives of 2-benzylbenzoic acid have shown promise as antimicrobial agents by inhibiting the interaction between the bacterial RNA polymerase (RNAP) and its sigma (σ) factor. nih.gov Mechanistic studies using molecular docking have suggested that the benzoic acid moiety forms critical ionic bonds with arginine residues in the RNAP β' subunit. nih.gov Future work should aim to obtain high-resolution crystal structures of these complexes to validate and refine these models, enabling the design of more potent and selective antibiotics. Similarly, 2-benzylbenzoic acid has been used as a photolabile protecting group for alcohols and thiols. acs.org Further mechanistic studies could elucidate the intricate details of the photochemical reaction pathways, allowing for the development of new protecting groups with tailored cleavage properties. acs.org In catalysis, mechanistic investigations into processes like the Rh-catalyzed cyclization reactions of 2-benzylbenzoic acid will be key to developing more efficient and selective synthetic methods. rsc.org

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most significant breakthroughs in 2-benzylbenzoic acid research will likely emerge from the intersection of different scientific disciplines. The development of new therapeutic agents, for example, requires a synergistic effort from chemists to synthesize novel derivatives, biologists to evaluate their activity and mechanism of action, and materials scientists to potentially develop novel drug delivery systems. ontosight.aiontosight.ai

An example of this convergence is the development of materials for photodynamic therapy, where a 2-benzylbenzoic acid-based photosensitizer (chemistry) is designed to be activated by light to kill cancer cells (biology), and could be encapsulated within a nanoparticle delivery system (materials science) for targeted delivery. exsyncorp.com Similarly, the creation of advanced sensors involves synthesizing specific 2-benzylbenzoic acid derivatives that change their optical or electronic properties upon binding a target analyte (chemistry), integrating these into a device (materials science), and validating their performance in complex biological or environmental samples (biology/environmental science). exsyncorp.com Fostering collaborations between these fields will be paramount to unlocking the full potential of the 2-benzylbenzoic acid scaffold.

Q & A

Basic: What are the established synthetic routes for 2-benzylbenzoic acid, and how do reaction conditions influence yield?

Answer:
2-Benzylbenzoic acid is commonly synthesized via Friedel-Crafts alkylation or Grignard reagent-mediated coupling. For example:

  • Friedel-Crafts Approach : Benzene derivatives react with benzyl halides using Lewis acids (e.g., AlCl₃) in anhydrous benzene. Optimal conditions (e.g., AlCl₃ stoichiometry, temperature < 40°C) prevent polyalkylation and improve regioselectivity .
  • Grignard Route : Bromobenzene derivatives are converted to Grignard reagents (e.g., benzylmagnesium bromide) and reacted with CO₂ under controlled pH to yield the carboxylic acid .
    Key Variables : Solvent polarity, catalyst loading, and reaction time critically affect yield. For instance, AlCl₃ in benzene achieves ~70% yield, while polar aprotic solvents may reduce by-products .

Advanced: How can conflicting spectral data (e.g., NMR, IR) for 2-benzylbenzoic acid derivatives be resolved?

Answer:
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological steps include:

  • Cross-Validation : Compare with NIST Standard Reference Data (e.g., IR spectra for benzoic acid derivatives in gas phase) .
  • Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ for NMR) to eliminate shifts caused by proton exchange.
  • Purity Checks : Recrystallize samples using ethanol/water mixtures to remove hygroscopic impurities that distort absorption bands .

Basic: What purification techniques are optimal for isolating 2-benzylbenzoic acid from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate as solvents due to their temperature-dependent solubility profiles. For example, hot ethanol dissolves the compound, while cooling induces crystallization with >95% purity .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in NaOH (aqueous), washing with ether to remove non-acidic by-products, and precipitating with HCl .

Advanced: How do substituents on the benzyl ring affect the acidity and reactivity of 2-benzylbenzoic acid?

Answer:
Electron-withdrawing groups (EWGs) on the benzyl ring increase acidity by stabilizing the deprotonated form via resonance. For example:

  • Nitro Substituents : Reduce pKa by ~1 unit compared to unsubstituted analogs, enhancing reactivity in esterification .
  • Methoxy Groups : Electron-donating groups (EDGs) decrease acidity but improve solubility in polar aprotic solvents, facilitating coupling reactions .
    Methodology : Use Hammett plots to correlate substituent effects with reaction rates .

Basic: What analytical methods are recommended for characterizing 2-benzylbenzoic acid?

Answer:

  • Melting Point Analysis : Compare observed mp (e.g., 139–140°C) with literature values to assess purity .
  • HPLC : C18 columns with UV detection at 254 nm resolve peaks for the compound and common impurities (e.g., unreacted benzyl chloride) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹ .

Advanced: What strategies mitigate side reactions (e.g., dimerization) during synthesis of 2-benzylbenzoic acid derivatives?

Answer:

  • Temperature Control : Maintain reactions below 50°C to suppress radical-mediated dimerization .
  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent nucleophilic attack during benzylation .
  • Catalyst Screening : Use ZnCl₂ instead of AlCl₃ in Friedel-Crafts reactions to reduce carbocation rearrangements .

Basic: How should researchers handle hygroscopic intermediates in 2-benzylbenzoic acid synthesis?

Answer:

  • Dry Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent preparation) .
  • Solvent Drying : Pre-treat solvents with molecular sieves (3Å) or distill under inert gas .

Advanced: How can computational modeling predict the reactivity of 2-benzylbenzoic acid in novel reactions?

Answer:

  • DFT Calculations : Simulate transition states to identify favorable reaction pathways (e.g., nucleophilic acyl substitution vs. electrophilic aromatic substitution) .
  • Molecular Dynamics : Model solvation effects to optimize solvent-catalyst pairs (e.g., THF vs. DMF) .

Basic: What safety protocols are essential when working with 2-benzylbenzoic acid precursors?

Answer:

  • Benzyl Halides : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and toxic effects .
  • AlCl₃ Handling : Quench excess catalyst with ice-water slowly to avoid exothermic reactions .

Advanced: How do steric effects influence the catalytic efficiency of 2-benzylbenzoic acid in asymmetric synthesis?

Answer:

  • Chiral Catalysts : Bulky substituents on the benzyl ring (e.g., tert-butyl) enhance enantioselectivity in Diels-Alder reactions by restricting transition-state conformations .
  • Kinetic Studies : Monitor ee (enantiomeric excess) via chiral HPLC to correlate steric bulk with catalytic performance .

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o-Benzylbenzoic acid
Reactant of Route 2
o-Benzylbenzoic acid

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